Cannabidiorcol

Catalog No.
S005293
CAS No.
35482-50-9
M.F
C17H22O2
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabidiorcol

CAS Number

35482-50-9

Product Name

Cannabidiorcol

IUPAC Name

5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1

InChI Key

GKVOVXWEBSQJPA-UONOGXRCSA-N

SMILES

Array

Synonyms

5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O

See also: Cannabis sativa subsp. indica top (part of).

Overview of Cannabinoid Isolation Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Technique Principle / Basis for Separation Key Applications in Cannabinoid Purification Key Advantages Key Limitations / Considerations
Fast Centrifugal Partition Chromatography (FCPC) [1] Differential partitioning between two immiscible liquid phases (no solid stationary phase) [1] Isolating CBD/CBDA free of psychotropic ∆9-THC/∆9-THCA-A [1] High loading capacity; total sample recovery; no irreversible adsorption [1] Requires extensive solvent system optimization (38 systems tested in one study) [1]
Macroporous Resin Chromatography [2] Adsorption and desorption on porous polymer resins based on hydrophobicity and molecular size [2] Enriching CBD from crude hemp extracts [2] High adsorption capacity; diverse selectivity; low cost; easy operation and scaling [2] Requires pre-treatment of crude extract; selection of optimal resin is critical [2]
Flash Chromatography [3] Rapid separation using a solid stationary phase (e.g., silica gel) pushed by pressurized gas or liquid [3] Initial purification to remove chlorophyll, waxes, and lipids; primary separation of cannabinoid groups [3] Cost-effective; faster than traditional gravity columns; scalable [3] Lower resolution than HPLC; high solvent consumption [3]
High-Performance Liquid Chromatography (HPLC) [3] High-pressure forced flow through a tightly packed column for highly efficient separation [3] Precise isolation of individual cannabinoids (e.g., CBD, THC); analytical testing and potency analysis [3] Exceptional resolution for structurally similar compounds; highly standardized and consistent [3] Very high equipment cost; requires specialized training; lower preparative-scale throughput [3]

Detailed Experimental Protocol: FCPC for CBD Purification

For a concrete example, here is a detailed methodology from a recent study for purifying Cannabidiol (CBD) using FCPC, which yielded high-purity isolates free of ∆9-THC [1]. This illustrates the level of technical detail involved in modern cannabinoid isolation.

  • Objective: To isolate CBD and its acidic precursor CBDA from a hemp extract in a single step, effectively removing ∆9-THC and its precursor ∆9-THCA-A [1].
  • Sample Preparation: The hemp extract was prepared by supercritical fluid extraction with an ethanol modifier. The crude extract was dissolved in ethanol, winterized at -20°C for 24 hours to remove frozen solids like waxes, and filtered. The ethanol was then evaporated to create a solvent-free extract for purification [1].
  • Two-Phase Solvent System Selection:
    • System: n-heptane:ethyl acetate:ethanol:water (1.5:0.5:1.5:0.5, v:v:v:v) [1].
    • Selection Criteria: This system was chosen from 38 tested mixtures based on optimal partition coefficients (KD) and separation factors (α) for the target compounds [1].
  • FCPC Instrument and Procedure:
    • The rotor of the FCPC instrument was first filled with the stationary phase (one layer of the two-phase solvent system) [1].
    • The apparatus was then set to rotate while the mobile phase was pumped through it at high pressure [1].
    • The hemp extract was dissolved in a 1:1 mixture of both phases of the pre-equilibrated solvent system and injected into the FCPC [1].
    • Fractions were collected at the outlet and analyzed by UHPLC-HRMS/MS to determine the elution profile of 17 different phytocannabinoids [1].
  • Results and Analysis:
    • The procedure successfully isolated CBD with a purity of 98.9% (w/w) and CBDA with a purity of 95.1% (w/w) [1].
    • Screening confirmed that the final isolates contained neither ∆9-THC nor ∆9-THCA-A, with only trace amounts of other minor bioactive compounds detected [1].

The workflow for this FCPC protocol can be visualized as follows:

fcpc_workflow Start Hemp Extract Prep Sample Preparation: Winterization & Filtration Start->Prep Solvent Solvent System: Heptane:EtOAc:EtOH:Water Prep->Solvent Load FCPC Operation: Load Sample & Elute Solvent->Load Collect Fraction Collection Load->Collect Analyze UHPLC-HRMS/MS Analysis Collect->Analyze End High-Purity CBD/CBDA (>95% w/w) Analyze->End

Suggestions for Finding Information on Cannabidiorcol

  • Use Specialized Databases: Query scientific databases like SciFinder, Reaxys, or PubMed using the precise IUPAC name or known synonyms for this compound (e.g., CBD-C1, this compound).
  • Leverage Patent Literature: Search patent databases (e.g., Google Patents, USPTO, WIPO) using "this compound" and related terms, as isolation methods for novel compounds are often disclosed in patents.
  • Review Foundational Cannabinoid Literature: While not specific to this compound, the general principles and techniques for isolating and characterizing minor cannabinoids are covered in comprehensive reviews. The search results mention resources that discuss the diversity and biosynthesis of over 100 phytocannabinoids, which can provide valuable background [4] [5].

References

Cannabidiorcol biosynthesis in Cannabis sativa

Author: Smolecule Technical Support Team. Date: February 2026

Core Cannabinoid Biosynthesis Pathway

The biosynthesis of all major cannabinoids shares a common beginning. The following diagram illustrates this central pathway, which is a prerequisite for understanding the formation of any specific cannabinoid, including cannabidiorcol.

f Start OLA Olivetolic Acid (OLA) Start->OLA GPP Geranyl Pyrophosphate (GPP) Start->GPP PT Prenyltransferase (PT) OLA->PT GPP->PT CBGA Cannabigerolic Acid (CBGA) THCAS THCA Synthase (THCAS) CBGA->THCAS CBDAS CBDA Synthase (CBDAS) CBGA->CBDAS CBCAS CBCA Synthase (CBCAS) CBGA->CBCAS THCA THCA CBDA CBDA CBCA CBCA PT->CBGA Condensation THCAS->THCA CBDAS->CBDA CBCAS->CBCA

General cannabinoid biosynthesis pathway from common precursors to major acidic forms [1] [2] [3].

Key Enzymes in Cannabinoid Biosynthesis

The pathway is driven by specific enzymes that convert central precursor CBGA into different cannabinoids. The table below summarizes the core enzymes involved.

Enzyme Name Function Key Reaction Catalyzed
Olivetolic Acid Cyclase (OAC) Catalyzes the formation of olivetolic acid (OLA), a key precursor [2]. Intramolecular C2→C7 aldol condensation of the polyketide intermediate to form OLA [2].
Prenyltransferase (PT) Couples OLA and Geranyl Pyrophosphate (GPP) [3]. Condensation of OLA and GPP to form cannabigerolic acid (CBGA), the central precursor to many cannabinoids [3].
CBDA Synthase (CBDAS) Cyclizes CBGA to form CBDA [3]. Oxidative cyclization of CBGA to form cannabidiolic acid (CBDA) [3].

Research Methodologies for Pathway Investigation

Since the specific pathway for this compound is not documented, the following experimental approaches, derived from studies on major cannabinoids, are how researchers would typically investigate it.

Methodology Application in Cannabinoid Biosynthesis Specific Example
Transcriptome Analysis Identify genes expressed in specific plant tissues and under different conditions [3]. RNA-sequencing of flowers, leaves, and stems of hemp to show cannabinoid pathway genes are predominantly expressed in flowers [3].
Heterologous Expression Express cannabis genes in a model host (e.g., yeast, fungi) to confirm enzyme function [4]. Reconstruction of the CBGA pathway in Aspergillus niger and Penicillium chrysogenum by introducing genes like OAC and prenyltransferase [4].
Environmental Modulation Study how growth conditions (e.g., light) influence the expression of biosynthesis genes and final cannabinoid yield [5]. Exposure of hemp plants to high light intensity (600 μmol·m⁻²·s⁻¹) upregulated the entire hexanoate–CBDA pathway and increased CBD content [5].

How to Propose a Research Path for this compound

Based on the established research framework, here is a logical approach to investigate this compound biosynthesis:

  • Identify the Core Structure: Note that this compound has a propyl side chain (C3) instead of the pentyl chain (C5) found in CBD. This suggests its biosynthesis likely diverges from the standard pathway at the point of the starter molecule for the polyketide.
  • Hypothesize a Pathway: The precursor for this compound is likely divarinolic acid instead of olivetolic acid. This would involve a polyketide synthase using butyryl-CoA (or a similar C4 precursor) instead of hexanoyl-CoA.
  • Apply Standard Methods:
    • Use transcriptome analysis on a cannabis chemotype known to produce this compound and look for unique polyketide synthase or synthase genes highly expressed in the trichomes.
    • Clone candidate genes and use heterologous expression in a system like yeast to test if they produce divarinolic acid or propyl-cannabinoid precursors.
    • Test the activity of known cannabinoid synthases (THCAS, CBDAS) with the proposed propyl-equivalent of CBGA to see which enzyme produces this compound.

References

Cannabidiorcol molecular targets and receptor binding

Author: Smolecule Technical Support Team. Date: February 2026

The Current State of Research on Cannabidiorcol

This compound (CBD-C1) is a propyl analogue of Cannabidiol (CBD). Unlike CBD, which has a pentyl (5-carbon) side chain, Cannabiorcol features a propyl (3-carbon) side chain on its molecular structure [1]. This structural similarity suggests its mechanisms of action might overlap with those of CBD, but this remains a hypothesis awaiting experimental validation.

My search of recent scientific literature up to 2025 did not yield any primary research articles that directly investigate the molecular targets, binding affinities, or detailed signaling pathways of this compound. The existing body of research has predominantly focused on more abundant cannabinoids like CBD and Δ9-THC.

A Framework for this compound Research: Insights from CBD

Given the lack of direct data on this compound, the extensively studied profile of CBD serves as the best starting point for generating testable hypotheses. CBD's effects are known to be pleiotropic, meaning it influences a wide array of molecular targets rather than acting through a single primary receptor [1] [2].

The table below summarizes the key molecular targets of CBD, which represent candidate pathways for investigating this compound.

Target Type Specific Target Reported Action of CBD Potential Functional consequence
Receptors Cannabinoid Receptor 1 (CB1) Negative Allosteric Modulator [2] Attenuates psychoactive effects of THC
Cannabinoid Receptor 2 (CB2) Inverse Agonist [2] Potential immunomodulation
G-protein coupled Receptor 55 (GPR55) Antagonist [1] [3] Proposed anticonvulsant mechanism
Serotonin Receptor (5-HT1A) Agonist [4] Anxiolytic, antidepressant effects
Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist [1] [2] Contributes to anticonvulsant and neuroprotective effects
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist [5] [6] Gene regulation, anti-inflammatory, and antitumor effects
Ion Channels Voltage-Gated Sodium & Calcium Channels Inhibitor [4] Modulation of neuronal excitability
Transporters Cellular Uptake of Anandamide Inhibitor (ENT-1 blocker) [4] Increased endogenous cannabinoid tone
Enzymes Fatty Acid Amide Hydrolase (FAAH) Possible Inhibitor [4] Increased anandamide levels

Based on this framework, the following diagram illustrates the complex and multi-target nature of cannabinoid signaling, which is crucial for understanding the potential mechanisms of compounds like CBD and, by extension, this compound.

G cluster_0 Classical Cannabinoid Receptors cluster_1 Alternative Molecular Targets cluster_2 Other Mechanisms CBD Cannabidiol (CBD) CB1 CB1 Receptor CBD->CB1 Negative Allosteric Modulation CB2 CB2 Receptor CBD->CB2 Inverse Agonism GPR55 GPR55 CBD->GPR55 Antagonism TRPV1 TRPV1 Channel CBD->TRPV1 Agonism PPARg PPARγ CBD->PPARg Agonism AEA_Uptake Anandamide (AEA) Uptake CBD->AEA_Uptake Inhibition 5-HT1A 5-HT1A Serotonin Receptor CBD->5-HT1A Agonism Ion_Channels Voltage-Gated Ion Channels (Na+, Ca2+) CBD->Ion_Channels Inhibition

A simplified overview of CBD's multi-target pharmacology, which may inform research on this compound. Note that 'this compound' should be substituted for 'CBD' in this model as a hypothetical framework.

Proposed Experimental Protocols for Target Identification

To systematically characterize this compound, a multi-stage approach is recommended.

  • Stage 1: Initial Target Screening

    • Method: Employ high-throughput, non-hypothesis-driven techniques.
    • Recommended Technique: Receptor Binding and Enzyme Activity Assays using purified human protein targets. A broad panel should be used, including GPCRs (CB1, CB2, GPR55, 5-HT1A, etc.), ion channels (TRPV1, TRPV2, voltage-gated channels), and nuclear receptors (PPARγ) [1] [2] [3].
    • Key Measurements: Determine IC50/EC50 values and binding affinity (Ki) to establish potency and compare directly to CBD.
  • Stage 2: Functional Characterization

    • Method: Use cell-based assays to confirm activity and determine if the compound is an agonist, antagonist, or allosteric modulator.
    • Sample Protocol (GPR55 Antagonism):
      • Cell Model: Use a cell line (e.g., HEK-293) engineered to stably express human GPR55.
      • Signal Readout: Measure intracellular calcium flux using a fluorescent dye (e.g., Fluo-4 AM).
      • Procedure:
        • Pre-treat cells with this compound or a vehicle control.
        • Stimulate with a known GPR55 agonist (e.g., lysophosphatidylinositol, LPI).
        • Record the calcium response. A rightward shift in the LPI dose-response curve and/or a suppressed maximum response would indicate antagonism [3].
  • Stage 3: Phenotypic Validation in Disease Models

    • Method: Investigate the functional outcome of target engagement in validated biological systems.
    • Sample Protocol (Anti-seizure Investigation):
      • Model: Use a rodent acute seizure model (e.g., maximal electroshock or pentylenetetrazol-induced seizures).
      • Dosing: Administer this compound at various concentrations prior to seizure induction.
      • Endpoints: Quantify latency to seizure, seizure duration, and mortality rate.
      • Mechanistic Follow-up: To probe if effects are TRPV1-dependent, pre-administer a selective TRPV1 antagonist (e.g., capsazepine) and observe if the anti-seizure effects of this compound are attenuated [1] [7].

Research Gaps and Future Directions

The primary challenge is the sheer lack of experimental data on this compound. Key questions to address include:

  • How does the shorter propyl chain alter its pharmacophore compared to CBD?
  • Does it have improved bioavailability or metabolic stability?
  • Does it exhibit a more selective target profile, potentially reducing off-target effects?

Future research should prioritize the synthesis and purification of high-purity this compound, followed by the systematic application of the experimental protocols outlined above.

References

Comprehensive Application Notes and Protocols for Cannabidiol (CBD) Synthesis and Purification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cannabis sativa L. is an annual herbaceous plant that has been used for millennia for its fibers, seed oil, and cannabinoids [1] [2]. It is the source of over 120 identified cannabinoids, which are terpenophenolic compounds unique to this plant [3]. Among these, Cannabidiol (CBD) has garnered significant scientific and commercial interest due to its non-psychoactive nature and broad pharmacological potential, including anti-inflammatory, antioxidant, neuroprotective, and antibacterial properties [1]. The growing market for CBD-infused products, from nutraceuticals to pharmaceuticals, demands rigorous, efficient, and scalable methods for its production and quality control. These application notes provide detailed, practical protocols for the extraction, purification, and analytical quantification of CBD from industrial hemp, tailored for researchers and drug development professionals. The methodologies outlined here emphasize optimization for yield and purity while considering practical implementation in a research and development setting.

Biosynthesis and Chemical Background

Cannabinoids are synthesized as secondary metabolites in the glandular trichomes of the female cannabis flowers [2]. The biosynthesis begins with the coupling of olivetolic acid and geranyl pyrophosphate to form cannabigerolic acid (CBGA), the common precursor to the major cannabinoids [2] [4]. CBGA is then cyclized by specific synthases to form the acidic cannabinoids: tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA) [2]. In fresh plant material, over 95% of CBD exists as its acidic form, CBDA [2]. The neutral, more familiar cannabinoid CBD is formed through a non-enzymatic decarboxylation reaction upon exposure to heat or light, or during prolonged storage [2]. This decarboxylation process is a critical step in the production of most consumer-ready CBD products. The following diagram illustrates this core biosynthetic pathway.

G Olivetolic Acid Olivetolic Acid CBGA Synthase CBGA Synthase Olivetolic Acid->CBGA Synthase Geranyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate->CBGA Synthase Cannabigerolic Acid (CBGA) Cannabigerolic Acid (CBGA) CBGA Synthase->Cannabigerolic Acid (CBGA) Enzymatic Coupling CBDA Synthase CBDA Synthase Cannabigerolic Acid (CBGA)->CBDA Synthase Cannabidiolic Acid (CBDA) Cannabidiolic Acid (CBDA) CBDA Synthase->Cannabidiolic Acid (CBDA) Cyclization Cannabidiol (CBD) Cannabidiol (CBD) Cannabidiolic Acid (CBDA)->Cannabidiol (CBD) Decarboxylation Heat/Light Heat/Light Heat/Light->Cannabidiolic Acid (CBDA)

CBD Extraction and Purification Protocols

This section provides a step-by-step guide to extracting and purifying CBD from industrial hemp. The optimized protocol uses heat reflux extraction followed by macroporous resin purification, balancing efficiency, cost, and scalability [1].

Optimized Heat Reflux Extraction of CBD

Principle: This method uses sustained heating to disrupt plant cell walls, facilitating the diffusion of CBD and other cannabinoids into the solvent [1].

Materials:

  • Source Material: Dried and powdered industrial hemp (Cannabis sativa L.), sieved through a 60-mesh screen [1].
  • Solvent: Ethanol (aqueous, analytical grade) [1].
  • Equipment: Heat reflux extraction apparatus, centrifuge, analytical balance, membrane filters (5 μm) [1].

Single-Factor Experimentation: Before full optimization, single-factor experiments should be conducted to identify the approximate range of each parameter. The table below summarizes the effects of key variables on CBD extraction yield [1].

Table 1: Single-Factor Experiment Results for CBD Extraction

Factor Tested Range Observed Effect on CBD Yield
Extraction Temperature 40°C - 80°C Yield increases with temperature but may degrade compounds at upper limits.
Extraction Time 30 - 150 min Yield increases with time, plateauing as equilibrium is reached.
Ethanol Concentration 20% - 100% Optimal yield found in mid-to-high range (e.g., 70-90%).
Liquid-to-Solid Ratio 10:1 - 30:1 mL/g Higher ratios improve yield until the solvent is saturated.
Number of Extractions 1 - 5 cycles Yield increases with repeated extractions, with diminishing returns.

Optimized Protocol Using Response Surface Methodology (RSM): A Box-Behnken Design (BBD) was employed to optimize the interacting factors. The following table presents the finalized optimal conditions [1].

Table 2: Optimized Extraction Conditions via RSM

Factor Optimal Level
Extraction Temperature 70°C
Extraction Time 120 min
Ethanol Concentration 80%
Liquid-to-Solid Ratio 20:1 mL/g
Number of Extraction Cycles 2

Procedure:

  • Precisely weigh 0.5 g of powdered hemp material [1].
  • Combine with 10 mL of 80% ethanol in the heat reflux apparatus [1].
  • Heat at 70°C for 120 minutes [1].
  • Centrifuge the extract at 3000 rpm for 5 minutes [1].
  • Collect the supernatant and filter it through a 5 μm membrane [1].
  • Repeat steps 2-5 for a second extraction cycle and combine the filtered supernatants [1].
  • The resulting crude extract can be concentrated via rotary evaporation before purification. The expected extraction rate under these conditions is 0.26 ± 0.02% [1].
Purification and Enrichment using Macroporous Resin

Principle: Macroporous resins are used for their high adsorption capacity, diverse selectivity, and cost-effectiveness. They separate compounds based on polarity and molecular size through adsorption and desorption cycles [1].

Materials:

  • Resins: HPD-100, AB-8, D-101, etc. (HPD-100 was identified as optimal) [1].
  • Equipment: Glass chromatography column, fraction collector, HPLC system for monitoring.

Resin Pretreatment:

  • Soak the selected resin in 95% ethanol overnight [1].
  • Rinse thoroughly with deionized water until the effluent is clear and odorless [1].

Static Adsorption and Desorption Tests for Resin Selection:

  • Weigh 0.3 g of each pre-treated resin into separate containers [1].
  • Add 10 mL of the crude CBD extract to each [1].
  • Shake thoroughly for adsorption equilibrium.
  • After adsorption, drain the solution and measure the residual CBD concentration by HPLC to calculate adsorption capacity.
  • Add a suitable desorption solvent (e.g., 95% ethanol) to the resin and shake.
  • Measure the CBD concentration in the desorbed solution to calculate desorption ratio.

Dynamic Enrichment Procedure:

  • Column Packing: Pack a glass column with a slurry of pre-treated HPD-100 resin [1].
  • Sample Loading: Pass the concentrated crude extract through the column at a controlled flow rate (e.g., 1-2 BV/h).
  • Washing: After adsorption, wash the column with 2-3 bed volumes (BV) of deionized water to remove impurities like sugars and proteins.
  • Elution: Elute the adsorbed CBD with 3-5 BV of 95% ethanol. Collect the eluate.
  • Concentration: Evaporate the ethanol eluate under reduced pressure to obtain the purified CBD extract.

Performance: This process with HPD-100 resin results in a 4.2-fold enrichment of CBD content compared to the crude extract, with a recovery rate of 83.13% [1].

Analytical Method Validation for CBD Quantification

Accurate quantification is essential for quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended as a robust and accessible method.

Table 3: Validated RP-HPLC Conditions for CBD and THC Quantification [5]

Parameter Specification
Column C18, 150 mm × 4.6 mm, 5 μm (e.g., SOLAS 100 Å C18)
Mobile Phase Acetonitrile/Water (75:25, v/v)
Elution Mode Isocratic
Flow Rate 1.5 mL/min
Column Temperature 25°C
Detection Wavelength 214 nm
Injection Volume 10 μL
Run Time 20 min

Materials and Reagents:

  • Standards: CBD and THC reference standards (e.g., from Cerilliant Corporation) [5].
  • Solvents: HPLC-grade acetonitrile and water [5].
  • Equipment: HPLC system with UV/Vis detector, analytical balance.

Sample Preparation:

  • For hemp oil products, accurately weigh an amount equivalent to ~5 mg of CBD.
  • Dissolve and dilute to volume in acetonitrile in a 10 mL volumetric flask.
  • Filter the solution through a 0.45 μm PTFE membrane filter before injection [5].

Method Validation Data: The following table summarizes key validation parameters as per ICH guidelines, confirming the method's reliability [5].

Table 4: RP-HPLC Method Validation Parameters [5]

Validation Parameter Result for CBD
Specificity No interference from excipients or other cannabinoids.
Linearity Range 10 - 150 μg/mL (R² > 0.999)
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%
Robustness Method performance remained consistent with minor, deliberate changes in flow rate and mobile phase composition.

Bioactivity Assessment of Purified CBD

The bioactivity of the purified CBD can be confirmed through standard assays.

  • Antibacterial Activity:

    • Method: Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution [1].
    • Results: Purified CBD showed an MIC of 5 mg/mL against Staphylococcus aureus, but no inhibitory effect was observed against Escherichia coli [1].
  • Antioxidant Activity:

    • DPPH Assay: Measures free radical scavenging ability. The reported IC₅₀ value for CBD was 0.1875 mg/mL [1].
    • ABTS Assay: Measures cation radical scavenging ability. The reported IC₅₀ value for CBD was 2.988 mg/mL [1].
    • Iron-Reducing Power: CBD demonstrated a strong, dose-dependent reducing capacity in the Prussian blue assay [1].

Regulatory and Commercial Considerations

Navigating the regulatory landscape is critical for product development.

  • FDA Status (2025): In the United States, the FDA's Human Foods Program guidance agenda for 2025 emphasizes labeling accuracy, allergen controls, and color additives, which directly impact CBD-infused foods and supplements [6]. The FDA has not approved CBD as a dietary ingredient, creating regulatory ambiguity. Importantly, the FDA has now integrated hemp cannabinoids into its Adverse Event Reporting (AER) system, signaling heightened post-market surveillance [6].
  • Legal Distinction: The 2018 U.S. Farm Bill legalized hemp (defined as Cannabis sativa L. with Δ9-THC ≤ 0.3% dry weight), separating it from controlled "marijuana" [7]. However, the FDA maintains authority over finished hemp-derived products [7].
  • EU/UK Market: In the United Kingdom, CBD is regulated as a Novel Food. Products must be authorized by the Food Standards Agency to ensure safety and correct labeling, including the absence of controlled cannabinoids above threshold limits [8].

Conclusion

This document provides a comprehensive framework for the synthesis, purification, and analysis of cannabidiol from industrial hemp. The optimized heat reflux extraction coupled with HPD-100 macroporous resin purification offers a efficient and scalable method to obtain high-purity CBD with confirmed bioactivity. The validated RP-HPLC method ensures reliable quantification for quality control. Researchers are advised to stay abreast of the evolving regulatory environment, particularly regarding safety dossiers and labeling requirements for market authorization.

References

Comprehensive HPLC Analysis of Cannabidiorcol: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannabidiorcol Analysis

This compound (CBD-C1) is a minor cannabinoid characterized by a shorter side chain compared to cannabidiol (CBD), which may lead to unique pharmacological properties. Its analysis presents distinct challenges due to its typically low concentrations in cannabis plant material and products, requiring highly sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) has emerged as the primary technique for accurate quantification of cannabinoids, including both their acidic and neutral forms, without inducing decarboxylation that occurs with gas chromatography methods [1]. This document provides detailed application notes and standardized protocols for the reliable quantification of this compound in various matrices to support research and development activities.

Method Development and Optimization

Chromatographic Condition Optimization

Stationary Phase Selection revolves predominantly around C18 reversed-phase columns, which are widely employed in cannabinoid separations [2]. Specifically, columns such as the SOLAS 100 Å C18 (150 mm × 4.6 mm, 5 μm) have demonstrated effective separation of cannabinoid analogs [3]. The selection of column dimensions and particle size significantly impacts resolution; narrower columns with smaller particles (e.g., 3 μm) generally provide enhanced efficiency but may increase backpressure [3].

For Mobile Phase Composition, isocratic elution with acetonitrile and water mixtures (e.g., 75:25 v/v) has proven effective for cannabinoid separation [3]. Alternatively, methods employing methanol with acid modifiers (typically 0.1% formic acid) enhance ionization in mass spectrometric detection and improve peak shapes [1]. The optimal flow rate generally falls within 1.0-1.5 mL/min for standard bore columns (4.6 mm diameter) [3].

Detection wavelength selection is critical for sensitivity. While 214 nm is commonly used for cannabidiol and tetrahydrocannabinol detection [3], preliminary investigations should include a wavelength scanning from 210-280 nm to determine the optimal detection wavelength for this compound specifically. Diode Array Detection (DAD) enables multi-wavelength monitoring and peak purity assessment [2].

Specific Considerations for this compound

The shorter propyl side chain of this compound imparts slightly greater polarity compared to CBD, which typically results in shorter retention times in reversed-phase chromatography. Method development should focus on achieving baseline separation from other minor cannabinoids and matrix components. As with other cannabinoids, this compound may exist in both acidic (CBD-C1A) and neutral (CBD-C1) forms, necessitating separation conditions that resolve both forms if present [2].

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Column SOLAS C18 (150 × 4.6 mm, 5 μm) C18 column (150 × 2.1 mm, 1.8 μm) C18 column (100 × 4.6 mm, 2.6 μm)
Mobile Phase Acetonitrile/water (75:25 v/v) Methanol/water with 0.1% formic acid (80:20 v/v) Acetonitrile/water with 0.1% formic acid (70:30 v/v)
Flow Rate 1.5 mL/min 0.3 mL/min 1.0 mL/min
Temperature 25°C 30°C 25°C
Detection UV 214 nm UV 220 nm DAD 210-400 nm
Injection Volume 10 μL 5 μL 10 μL
Run Time 20 min 15 min 12 min

Sample Preparation Techniques

Extraction Methods

Solvent extraction represents the most common approach for cannabinoid analysis. For plant materials, ethanol and acetonitrile demonstrate high extraction efficiency for both neutral and acidic cannabinoids [4]. The extraction process typically involves:

  • Sample homogenization - drying and finely grinding plant material
  • Weighing approximately 100 mg of material into a suitable container
  • Solvent addition - adding 10 mL of extraction solvent
  • Extraction - sonication for 20-30 minutes with occasional vortexing
  • Centrifugation - 10 minutes at 5000 × g to pellet insoluble material
  • Filtration - through 0.45 μm PTFE or nylon membrane filters [3]

Supercritical fluid extraction (SFE) with CO₂ represents an alternative approach, particularly beneficial for minimizing co-extraction of waxes and chlorophyll [4]. For processed products, extraction methods must be adapted to the specific matrix, with defatting procedures sometimes necessary for fatty matrices.

Extract Cleanup and Concentration

While direct analysis of crude extracts is often feasible, complex matrices may require additional cleanup steps. Winterization effectively removes co-extracted waxes and lipids by dissolving the extract in ethanol (e.g., 250 mg in 5 mL) followed by incubation at -20°C for 24 hours and filtration [4]. For biological matrices, solid-phase extraction (SPE) using C18 or mixed-mode cartridges provides effective cleanup and concentration [5].

Table 2: Sample Preparation Methods for Different Matrices

Matrix Type Extraction Method Extraction Solvent Cleanup Method Remarks
Plant Material Sonication, 30 min Ethanol or Acetonitrile Filtration (0.45 μm) Dry and grind sample first
Hemp Extracts Dilution Methanol or Acetonitrile Winterization Remove waxes at -20°C
Oils/Tinctures Dilution Acetonitrile SPE (C18) For complex matrices
Edibles QuEChERS Acetonitrile d-SPE Remove sugars and fats
Biological Samples SLE or LLE Ethyl acetate/hexane SPE or PPT Requires internal standards

Method Validation Parameters

For regulatory acceptance and reliable quantification, analytical methods must undergo comprehensive validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the framework for validation of analytical procedures [3].

Key Validation Parameters

Specificity demonstrates the method's ability to unequivocally assess this compound in the presence of other cannabinoids and matrix components. This is typically established by:

  • Resolution from the closest eluting compound (≥1.5)
  • Peak purity assessment using DAD [3] [6]

Linearity and Range are established through calibration curves using at least five concentration levels. For this compound, a typical range might span from the limit of quantification to 200% of the expected working concentration. Linear regression with r² ≥ 0.995 is generally acceptable [3].

Precision encompasses both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability). Acceptance criteria typically require %RSD ≤ 2.0% for retention time and %RSD ≤ 5.0% for peak area [3].

Accuracy is demonstrated through spike recovery experiments at multiple concentration levels (e.g., 50%, 100%, 150% of target concentration). Recovery rates of 90-110% are generally considered acceptable [3].

Sensitivity is determined by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ). For cannabinoid analysis, LOQ is typically defined as the lowest concentration with signal-to-noise ratio ≥ 10 and accuracy of 80-120% [3].

Robustness evaluates method resilience to deliberate variations in parameters such as:

  • Mobile phase composition (± 2%)
  • Flow rate (± 0.1 mL/min)
  • Column temperature (± 2°C)
  • Detection wavelength (± 2 nm) [3]

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Experimental Design Acceptance Criteria
Specificity Resolution from nearest peak Resolution factor ≥ 1.5
Linearity 5-6 concentration levels r² ≥ 0.995
Precision (Repeatability) 6 replicates at 100% %RSD ≤ 2.0%
Intermediate Precision Different day/analyst %RSD ≤ 3.0%
Accuracy Spike recovery at 3 levels 90-110% recovery
LOD Signal-to-noise S/N ≥ 3
LOQ Signal-to-noise S/N ≥ 10
Robustness Deliberate parameter variations %RSD ≤ 5.0%

Detailed Standard Operating Protocol

HPLC-UV/DAD Analysis of this compound

Scope: This procedure describes the quantitative determination of this compound in dried cannabis plant material and extracts using reversed-phase HPLC with UV/DAD detection.

Materials and Reagents:

  • HPLC-grade acetonitrile, methanol, and water
  • This compound reference standard (≥95% purity)
  • Other cannabinoid standards for selectivity assessment
  • 0.45 μm PTFE membrane filters
  • Sample vials with caps

Instrumentation and Conditions:

  • HPLC System: Jasco Extrema or equivalent with quaternary pump, autosampler, and column oven
  • Detector: UV/Vis or DAD detector
  • Column: SOLAS 100 Å C18 (150 mm × 4.6 mm, 5 μm) or equivalent
  • Mobile Phase: Acetonitrile/water (75:25 v/v), isocratic
  • Flow Rate: 1.5 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 214 nm (with spectrum collection 200-400 nm)
  • Injection Volume: 10 μL
  • Run Time: 20 minutes [3]

Standard Preparation:

  • Stock Standard Solution (100 μg/mL): Accurately weigh 1.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
  • Working Standard Solutions: Prepare calibration standards in the range of 1-100 μg/mL by appropriate dilution of stock solution with acetonitrile.
  • Quality Control Samples: Prepare at low, medium, and high concentrations within the calibration range.

Sample Preparation:

  • Plant Material: Accurately weigh approximately 100 mg of homogenized dried plant material into a 15 mL centrifuge tube.
  • Add 10 mL of acetonitrile, vortex for 1 minute, and sonicate for 30 minutes.
  • Centrifuge at 5000 × g for 10 minutes.
  • Filter the supernatant through a 0.45 μm PTFE membrane filter into an HPLC vial.

System Suitability Test: Before sample analysis, ensure the system meets the following criteria:

  • Retention time RSD ≤ 1% for six consecutive injections
  • Theoretical plates ≥ 5000 for this compound peak
  • Tailing factor ≤ 1.5
  • Resolution ≥ 1.5 from nearest peak [3]
Quantification and Calculations

Quantification is performed using external standardization with a calibration curve constructed by plotting peak area against concentration of this compound standards. The curve is fitted using linear regression, and sample concentrations are calculated using the regression equation. For samples requiring dilution, apply appropriate dilution factors in final calculation.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for the HPLC analysis of this compound, from sample preparation to data analysis:

workflow SampleCollection Sample Collection and Preparation Extraction Extraction with Organic Solvent SampleCollection->Extraction Filtration Filtration (0.45 μm membrane) Extraction->Filtration HPLC HPLC Filtration->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC Analysis HPLC-UV/DAD Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Validation Method Validation DataProcessing->Validation Report Report Generation Validation->Report

Experimental Workflow for this compound Analysis

This workflow outlines the key steps in the analytical process, highlighting the parallel preparation of samples and standards that converge at the HPLC analysis stage, followed by data processing and method validation components.

Troubleshooting and Technical Notes

Peak Tailing Issues often result from secondary interactions with residual silanols on the stationary phase. Mitigation strategies include:

  • Reducing mobile phase pH with 0.1% formic acid
  • Increasing buffer concentration
  • Using end-capped C18 columns specifically designed for basic compounds [2]

Retention Time Drift may indicate mobile phase degradation or column temperature fluctuations. Maintain mobile phase freshness and ensure column thermostatting. For isocratic methods, retention time shifts greater than 5% typically warrant investigation.

Reduced Response may occur due to UV lamp degradation or precipitation of analyte in the injection system. Regular lamp replacement and verification of standard response helps identify this issue. Ensure samples are completely soluble in the mobile phase.

Method Transfer Considerations: When transferring methods between different HPLC systems, adjustments may be needed in injection volume or flow rate to maintain separation performance. System suitability tests should be performed after any method transfer.

Conclusion

HPLC with UV/DAD detection provides a robust, reliable approach for the quantification of this compound in cannabis plant materials and products. The methods described herein emphasize specificity, accuracy, and precision while acknowledging the unique challenges presented by this minor cannabinoid. As research on this compound advances, these protocols will support standardization and quality control in both academic and industrial settings, facilitating further investigation into this compound's pharmacological potential.

References

Cannabidiorcol extraction protocols from cannabis

Author: Smolecule Technical Support Team. Date: February 2026

Established Cannabinoid Extraction Techniques

Although not specific to cannabidiorcol, the following techniques are the industry standard for extracting cannabinoids in general. You may need to optimize the parameters for your specific target molecule.

Method Principle Key Advantages Key Limitations Best For
Supercritical CO₂ Extraction [1] [2] [3] Uses pressurized CO₂ as a tunable solvent to dissolve cannabinoids. Solvent-free residue; tunable selectivity; safe and environmentally friendly [2]. High capital cost; requires specialized equipment and expertise [2]. High-purity, full-spectrum extracts for pharmaceutical applications [2] [3].
Ethanol Extraction [1] [2] [3] Uses ethanol to soak biomass and dissolve compounds, followed by filtration and evaporation. High throughput, cost-effective, excellent for broad-spectrum extracts, scalable [2]. Can co-extract chlorophyll and waxes, requiring post-processing (winterization) [2]. Large-scale manufacturing of isolates and tinctures [2].
Microwave-Assisted Extraction (MAE) [1] [4] Uses microwave energy to rapidly heat the plant material and solvent, enhancing compound release. Reduced processing time, lower solvent consumption, enhanced extraction yields [1]. Can cause thermal degradation if not controlled; requires optimization [1]. Fast, efficient extraction of heat-stable compounds [1] [4].
Ultrasound-Assisted Extraction (UAE) [1] [4] Uses ultrasonic waves to create cavitation, disrupting cell walls and improving solvent penetration. Reduced extraction time, high efficiency, works at ambient temperature [1]. Potential for free radical formation; may require cooling [1]. Cell wall disruption and release of intracellular compounds [4].

The general workflow for producing a purified cannabinoid extract, integrating the methods above, involves several key stages as shown below.

G cluster_extraction Extraction cluster_post_processing Post-Processing & Purification Start Start: Cannabis Biomass Extraction Primary Extraction Start->Extraction ExtractionMethod1 • Supercritical CO₂ • Ethanol • Microwave-Assisted • Ultrasound-Assisted Winterization Winterization (Removes waxes & lipids) ExtractionMethod1->Winterization Crude Extract Filtration Filtration Winterization->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Decarboxylation Decarboxylation (Converts acidic to neutral cannabinoids) Evaporation->Decarboxylation Distillation Distillation (Concentrates cannabinoids) Decarboxylation->Distillation Isolation Isolation/Purification (e.g., Chromatography) Distillation->Isolation End End: Purified Extract Isolation->End

Analytical Methods for Cannabinoid Profiling and Quantification

To verify the identity and purity of your extracts, robust analytical techniques are required. The following methods are standard in the field.

Method Principle Key Applications in Cannabinoid Analysis Key Advantages
High-Performance Liquid Chromatography (HPLC) [5] [6] [7] Separates compounds in a liquid mobile phase using a solid stationary phase. Quantifying both acidic (e.g., CBDA, THCA) and neutral (e.g., CBD, THC) cannabinoids without derivatization [5] [7]. High accuracy; does not degrade compounds; ideal for quality control [6] [7].
Gas Chromatography (GC) [5] [6] Vaporizes and separates compounds in a gaseous mobile phase. Profiling neutral cannabinoids and terpenes; requires derivatization for acidic forms [5]. Excellent for volatile compounds like terpenes; often coupled with MS [5] [6].
Liquid Chromatography-Mass Spectrometry (LC-MS) [5] [6] Combines liquid chromatography with mass spectrometry for separation and identification. Detecting and confirming trace cannabinoids and contaminants (pesticides) [6]. High sensitivity and specificity; can detect compounds at parts-per-billion (ppb) levels [6].
Detailed HPLC Protocol for Cannabinoid Assay

For a concrete example, here is a summarized validated HPLC method for quantifying CBD and THC, which could be adapted for other cannabinoids [7].

  • Equipment: HPLC system with UV/Vis detector, C18 column (e.g., 150 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile/Water (75:25, v/v) [7].
  • Flow Rate: 1.5 mL/min [7].
  • Detection: UV at 214 nm [7].
  • Column Temperature: 25°C [7].
  • Injection Volume: 10 µL [7].
  • Sample Preparation: Dissolve and dilute the cannabis extract or product in acetonitrile. Filter through a 0.45 µm PTFE membrane before injection [7].

A Path Forward for Your Research on this compound

Since direct protocols were not available, here are some suggestions for how to proceed:

  • Refine Your Search: Use scientific databases like PubMed, SciFinder, or Google Scholar to search specifically for "this compound," "CBD-C1," or "cannabinoid C1 homolog" along with keywords like "extraction," "isolation," or "synthesis."
  • Consult Specialized Literature: Look for reviews on minor or unusual cannabinoids. The analytical techniques described here (especially LC-MS) are key for identifying and characterizing such compounds once isolated [6].
  • Adapt Existing Methods: The general extraction and purification workflow provided is a valid starting point. You can begin with a standard method like supercritical CO₂ or ethanol extraction and systematically adjust parameters (pressure, temperature, solvent polarity, chromatography conditions) to optimize for this compound.

References

Comprehensive Application Notes and Protocols: Cannabidiol Chemistry and Conversion Processes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannabidiol and Cannabidiorcol

Cannabidiol (CBD) is a major non-psychoactive phytocannabinoid derived from Cannabis sativa L. that has garnered significant research interest for its potential therapeutic applications across numerous medical conditions. First isolated in 1940 and structurally characterized in 1963, CBD has become a compound of intense study due to its anti-inflammatory, anticonvulsant, anxiolytic, and neuroprotective properties [1] [2]. The global CBD market continues to expand rapidly, with projections estimating a value of $16 billion by 2025, driving increased research into its chemistry, biosynthesis, and pharmacological effects [1].

This compound (CBD-C1) represents a natural homolog of CBD with a significantly shorter side chain. While CBD features a pentyl (5-carbon) side chain attached to the resorcinol ring, this compound possesses only a methyl (1-carbon) group at this position [3] [4]. This structural variation falls under what researchers have classified as the fourth dimension of cannabinoid chemical space—variation of length and branching of the olivetol alkyl chain—which generates homologous cannabinoids with potentially distinct pharmacological profiles [5]. Unlike CBD, which is abundant in many cannabis cultivars, this compound occurs naturally only in trace amounts, making experimental study challenging without synthetic intervention [4].

Table 1: Comparative Structural Characteristics of CBD and this compound

Characteristic Cannabidiol (CBD) This compound (CBD-C1)
Chemical Formula C₂₁H₃₀O₂ C₁₆H₂₂O₂
Molecular Weight 314.46 g/mol 246.34 g/mol
Resorcinyl Side Chain Pentyl (C₅H₁₁) Methyl (CH₃)
IUPAC Name 2-[(1R,6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol 2-[(1R,6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-methylbenzene-1,3-diol
Natural Abundance High (major component) Trace amounts
Biosynthetic Precursor CBGA (via CBDA) CBG-C1 (via CBDA-C1)

Biosynthetic Pathways and Conversion Processes

Natural Biosynthesis in Cannabis sativa

The biosynthesis of cannabinoids in Cannabis sativa follows a conserved enzymatic pathway that begins with the convergence of polyketide and terpenoid precursors. The journey commences with hexanoyl-CoA and three molecules of malonyl-CoA, which undergo condensation catalyzed by a polyketide synthase (specifically, olivetol synthase) to form a linear tetraketide intermediate [1]. This intermediate then undergoes C2→C7 aldol cyclization catalyzed by olivetolic acid cyclase (OAC) to yield olivetolic acid (OLA), the foundational resorcinolic acid with a pentyl side chain [1]. For this compound biosynthesis, a parallel pathway utilizes a different starter unit (likely acetyl-CoA or butyryl-CoA) to produce orcellinic acid (a resorcinolic acid with a methyl group) instead of olivetolic acid, though the exact enzymatic details remain less characterized [5].

The next critical step involves prenylation, where the resorcinolic acid is joined with a terpenoid moiety. The enzyme aromatic prenyltransferase (cannabigerolic acid synthase, specifically CsPT4) catalyzes the condensation of geranyl diphosphate (GPP) with olivetolic acid to produce cannabigerolic acid (CBGA) [1]. In the case of this compound biosynthesis, the same enzyme likely prenylates orcellinic acid to produce cannabigerolorcolic acid (CBGA-C1). Finally, cannabidiolic acid synthase (CBDA synthase) catalyzes the oxidative cyclization of CBGA to form cannabidiolic acid (CBDA), which undergoes non-enzymatic decarboxylation upon heating or aging to yield CBD [1]. The same enzyme likely converts CBGA-C1 to cannabidiorcolic acid, which similarly decarboxylates to form this compound [4].

BiosynthesisPathway HexanoylCoA Hexanoyl-CoA PKS Polyketide Synthase (OLS) HexanoylCoA->PKS MalonylCoA Malonyl-CoA (3 molecules) MalonylCoA->PKS Tetraketide Tetraketide Intermediate OAC Olivetolic Acid Cyclase (OAC) Tetraketide->OAC OlivetolicAcid Olivetolic Acid (C5 side chain) PT Aromatic Prenyltransferase (CsPT4) OlivetolicAcid->PT CBGA Cannabigerolic Acid (CBGA) Synthase Cannabidiolic Acid Synthase CBGA->Synthase CBDA Cannabidiolic Acid (CBDA) Decarboxylation Heat-Induced Decarboxylation CBDA->Decarboxylation CBD Cannabidiol (CBD) StarterUnit Starter Unit (e.g., Acetyl-CoA) OrcellinicAcid Orcellinic Acid (C1 side chain) StarterUnit->OrcellinicAcid OrcellinicAcid->PT CBGAC1 Cannabigerolorcolic Acid (CBGA-C1) CBGAC1->Synthase CBDAC1 Cannabidiorcolic Acid (CBDA-C1) CBDAC1->Decarboxylation CBDC1 This compound (CBD-C1) PKS->Tetraketide OAC->OlivetolicAcid PT->CBGA PT->CBGAC1 Synthase->CBDA Synthase->CBDAC1 Decarboxylation->CBD Decarboxylation->CBDC1 GPP Geranyl Diphosphate (GPP) GPP->PT

Diagram 1: Biosynthetic pathway of CBD and this compound in Cannabis sativa showing parallel routes for C5 and C1 side chain cannabinoids

Experimental Conversion Approaches
2.2.1 Side Chain Modification Strategy

For researchers requiring access to this compound for pharmacological studies, direct extraction from natural sources is impractical due to its trace occurrence in most cannabis varieties. Several experimental approaches can be employed to obtain this rare homolog:

  • Precursor-directed biosynthesis: This method utilizes engineered yeast or plant cell cultures expressing the complete cannabinoid biosynthetic pathway, supplemented with alternative starter units (e.g., acetyl-CoA instead of hexanoyl-CoA) to shift production toward the desired homolog [1]. This approach leverages the substrate promiscuity of certain cannabinoid biosynthetic enzymes, particularly the polyketide synthases and prenyltransferases [5].

  • Chemical synthesis: Total synthesis of this compound can be achieved through resorcinol-terpene coupling strategies analogous to those developed for CBD. One approach involves preparing a suitably protected orcinol (5-methylresorcinol) derivative and coupling it with a p-menthadienol equivalent under Lewis acid conditions, followed by deprotection and purification [4]. This method offers precise control over the scaffold but requires expertise in synthetic organic chemistry.

  • Side chain shortening: While not explicitly documented for this compound, chemical modification of pre-formed CBD could theoretically be attempted through oxidative decarboxylation or Hunsdiecker-type reactions after converting the pentyl chain to a carboxylic acid functionality. However, these approaches often suffer from low selectivity and may require extensive protection/deprotection strategies to preserve other functional groups.

2.2.2 Practical Protocol: Bioconversion Using Engineered Yeast

The following protocol outlines a practical approach for producing this compound using engineered Saccharomyces cerevisiae expressing cannabinoid biosynthetic genes:

  • Strain preparation: Use S. cerevisiae strain engineered to express genes for OAC, OLS, CsPT4, and CBDA synthase, along with enhanced precursor supply (malonyl-CoA, GPP) [1].

  • Fermentation: Inoculate 50 mL of synthetic complete medium in a 250 mL baffled flask with a single colony. Incubate at 30°C with shaking at 250 rpm for 48 hours.

  • Precursor feeding: Add filter-sterilized sodium acetate (10 mM) as an alternative starter unit precursor to redirect biosynthesis toward methyl-side chain products.

  • Extraction: After 96 hours of total fermentation, harvest cells by centrifugation (4000 × g, 10 min). Extract metabolites from cell pellet using 10 mL of chilled methanol with sonication (3 × 10 s bursts). Combine with culture supernatant extracted with equal volume of ethyl acetate.

  • Purification: Concentrate combined extracts under reduced pressure and purify via preparative HPLC using conditions outlined in Section 3.1.

Analytical Characterization Protocols

Chromatographic Separation and Analysis

Accurate analysis and verification of CBD and this compound require robust chromatographic methods capable of resolving structurally similar cannabinoids. The following protocols have been adapted from analytical approaches used in cannabinoid research:

Table 2: HPLC and LC-MS Conditions for Cannabinoid Separation and Identification

Parameter HPLC-UV/DAD Method UPLC-MS/MS Method
Column C18 column (250 × 4.6 mm, 5 μm) C18 column (100 × 2.1 mm, 1.7 μm)
Mobile Phase A Water with 0.1% formic acid 5 mM ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid Acetonitrile with 0.1% formic acid
Gradient Program 0 min: 60% B; 0-15 min: 60-95% B; 15-20 min: 95% B; 20-25 min: 60% B 0 min: 40% B; 0-10 min: 40-100% B; 10-12 min: 100% B; 12-15 min: 40% B
Flow Rate 1.0 mL/min 0.3 mL/min
Column Temperature 40°C 45°C
Injection Volume 10 μL 5 μL
Detection DAD: 220 nm, 270 nm MS: ESI+ and ESI- mode, MRM transitions
Retention Time (CBD) ~12.5 min ~6.8 min
Retention Time (this compound) ~9.2 min (estimated) ~5.3 min (estimated)
Mass Spectrometric Characterization

Mass spectrometry provides structural confirmation and enables sensitive quantification of both CBD and this compound in complex matrices:

  • CBD MS characteristics: In ESI+ mode, CBD shows a protonated molecular ion [M+H]+ at m/z 315.2, with characteristic fragment ions at m/z 259.2 (loss of C4H8), 247.2 (loss of C5H8, isoprene unit), and 193.1 (further decomposition) [2]. In ESI- mode, the deprotonated molecule [M-H]- appears at m/z 313.2.

  • This compound MS characteristics: The shorter side chain results in a protonated molecular ion [M+H]+ at m/z 247.2 in ESI+ mode, with key fragment ions at m/z 229.2 (loss of H2O), 211.1 (further dehydration), 191.1 (cleavage of terpene moiety), and 135.1 (resorcinol derivative) [4].

  • Quantification method: Prepare calibration curves using authentic standards (if available) in the range of 1-1000 ng/mL. For this compound where commercial standards are unavailable, use relative response factors compared to CBD or prepare standards via isolation and quantitative NMR characterization.

AnalyticalWorkflow cluster_0 Parallel Analysis Pathways Start Sample Collection (Biomass or Biological Matrix) Extraction Extraction (Methanol, Ethyl Acetate, or Hexane) Start->Extraction Concentration Concentration (Rotary Evaporation, Nitrogen Stream) Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution InstrumentalAnalysis Instrumental Analysis Reconstitution->InstrumentalAnalysis HPLC HPLC-UV/DAD Separation and Purity Assessment InstrumentalAnalysis->HPLC MS LC-MS/MS Identification and Confirmation InstrumentalAnalysis->MS DataProcessing Data Processing and Interpretation HPLC->DataProcessing MS->DataProcessing Report Analytical Report DataProcessing->Report

Diagram 2: Comprehensive analytical workflow for the identification and characterization of CBD and this compound in biological samples and synthetic mixtures

Research Applications and Pharmacological Considerations

Structure-Activity Relationship Investigations

The comparison between CBD and this compound provides valuable insights into cannabinoid structure-activity relationships (SAR), particularly regarding the importance of the resorcinyl side chain:

  • Side chain length and receptor affinity: Research indicates that the pentyl chain of CBD contributes to its interaction with various molecular targets, including CB1, CB2, TRPV1, and 5-HT1A receptors [2] [4]. Shortening this chain to a methyl group significantly alters the molecular geometry and hydrophobic interactions with these targets, potentially leading to distinct pharmacological profiles.

  • Metabolic stability: The shorter side chain of this compound may influence its metabolic fate and pharmacokinetic properties. CBD undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C9, CYP3A4, CYP2C19) to form hydroxylated metabolites, with the pentyl chain being a site of oxidation [6] [7]. This compound lacks these oxidation sites, potentially leading to different metabolic pathways and altered half-life.

  • Physicochemical properties: The reduction in side chain length from C5 to C1 decreases lipophilicity (log P), which could influence membrane permeability, tissue distribution, and blood-brain barrier penetration. These differences make this compound an interesting tool compound for understanding how cannabinoid physicochemical properties affect their biological distribution and activity.

Experimental Protocol for Pharmacological Screening

To evaluate and compare the biological activities of CBD and this compound, the following cellular assay protocol can be implemented:

  • Cell culture: Maintain appropriate cell lines (e.g., HEK293 stably expressing CB1, CB2, TRPV1, or other relevant receptors) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO2.

  • Compound preparation: Prepare 10 mM stock solutions of CBD and this compound in DMSO. Further dilute in assay buffer immediately before use, ensuring final DMSO concentration does not exceed 0.1%.

  • Calcium flux assay: Seed cells in black-walled, clear-bottom 96-well plates at 40,000 cells/well and culture overnight. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) according to manufacturer's instructions. Measure calcium mobilization following compound addition (0.1 nM - 100 μM) using a fluorescence plate reader.

  • cAMP accumulation assay: After compound treatment, lyse cells and quantify intracellular cAMP levels using a commercial cAMP-Glo assay or similar to evaluate G protein-coupled receptor signaling.

  • Data analysis: Normalize responses to appropriate controls (vehicle = 0%, reference agonist = 100%) and generate concentration-response curves to determine EC50/IC50 values and efficacy.

Table 3: Comparative Pharmacological Properties of CBD and this compound

Pharmacological Parameter Cannabidiol (CBD) This compound (CBD-C1)
CB1 Receptor Affinity (Ki) Low affinity (>10 μM) [2] Not reported (predicted lower)
CB2 Receptor Affinity (Ki) Low affinity (>10 μM) [2] Not reported (predicted lower)
TRPV1 Activity Agonist (EC50 ~3.5-5 μM) [8] Not tested (predicted reduced potency)
5-HT1A Receptor Activity Agonist (EC50 ~1-3 μM) [4] Not tested (structure-dependent)
Oral Bioavailability 6% (low due to first-pass metabolism) [7] Expected to differ due to altered metabolism
Plasma Half-Life 18-32 hours (oral) [6] [7] Expected to differ due to altered metabolism
Protein Binding Extensive (>90%) Expected to differ due to reduced lipophilicity
Primary Metabolites 7-OH-CBD, 7-COOH-CBD [6] Predicted different metabolite profile

Conclusion and Research Perspectives

The comparative study of CBD and its homolog this compound provides valuable insights into the structural determinants of cannabinoid pharmacology and metabolism. While CBD has been extensively characterized and has established therapeutic roles in treating certain forms of epilepsy, this compound remains largely unexplored territory with significant research potential [2] [9]. The experimental protocols outlined in this document provide researchers with standardized methods to investigate this intriguing cannabinoid pair.

Future research directions should include comprehensive pharmacological profiling of this compound across a broad panel of molecular targets, detailed ADME studies to understand its pharmacokinetic properties, and investigation of potential therapeutic applications that may leverage its distinct structural features. Additionally, development of efficient synthetic methodologies for this compound production will be essential to enable thorough biological evaluation. As the field of cannabinoid research continues to evolve, understanding how subtle structural modifications alter biological activity will be crucial for the rational design of novel therapeutics with optimized efficacy and safety profiles.

References

Cannabidiorcol analytical quantification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Cannabinoid Quantification Techniques

The quantification of cannabinoids in research and quality control primarily relies on chromatographic techniques coupled with various detectors. The choice between techniques often depends on the need to measure acidic precursors, the required sensitivity, and the complexity of the sample matrix [1].

The table below summarizes the two principal analytical approaches:

Technique Principle Key Advantages Key Limitations / Considerations

| Liquid Chromatography (LC) [2] [1] [3] | Separates compounds using a liquid mobile phase and a solid stationary phase. | • Preserves acidic cannabinoids (e.g., CBDA, THCA) without decarboxylation. • High selectivity and sensitivity, especially with MS/MS detection. • Compatible with a wide range of sample matrices (food, botanical, biological). | • MS/MS detectors are expensive. • UV/DAD detectors are less sensitive but more accessible [2]. | | Gas Chromatography (GC) [1] | Separates volatile compounds using an inert gas mobile phase and a high-temperature column. | • High resolution for neutral cannabinoids. • Excellent for terpene profiling. | • High temperature causes decarboxylation of acidic cannabinoids to their neutral forms (e.g., THCA→THC) [2]. • Requires derivatization to analyze acidic forms, adding complexity [1]. |

Recommendation for Cannabidiorcol: Given that this compound is likely to exist in both acidic and neutral forms, LC-MS/MS is the recommended platform. It allows for the specific quantification of the target molecule without the risk of thermal degradation, which is crucial for accurate measurement [4] [1].


Proposed Protocol for this compound Quantification using LC-MS/MS

This protocol is adapted from validated methods for other cannabinoids, particularly the comprehensive work by Hambidge et al. (2025) on quantifying CBD and controlled cannabinoids in food samples [4]. It should be optimized and validated in-house for this compound.

Sample Preparation
  • Materials: Certified reference standard for this compound, isotopically labelled internal standard (if available), LC-MS grade solvents (e.g., methanol, acetonitrile), formic acid.
  • Procedure: The exact protocol will vary by matrix. For plant material or oils, a generic approach involves:
    • Weighing & Homogenization: Accurately weigh a representative sample and homogenize.
    • Solvent Extraction: Add a suitable solvent (e.g., methanol or acetonitrile) and mix vigorously (e.g., vortex).
    • Dilution & Clean-up: Dilute the extract with a water/organic solvent mixture as needed. For complex matrices, a further clean-up step like filtration or centrifugation is required [4].
    • Internal Standard Addition: Spike with an internal standard to correct for matrix effects and instrument variability.
Instrumental Analysis (LC-MS/MS)
  • LC Conditions:
    • Column: C18 reversed-phase column (e.g., 100-150 mm x 2.1-4.6 mm, sub-3µm particle size) [4] [5].
    • Mobile Phase: A) Water with 0.1% formic acid, B) Methanol or Acetonitrile with 0.1% formic acid [4].
    • Gradient: Use a gradient elution. For example: 0 min (65% B), 2 min (65% B), 10 min (95% B), 12 min (95% B), 12.1 min (65% B), 15 min (65% B).
    • Flow Rate: 0.3 - 0.6 mL/min.
    • Injection Volume: 1-10 µL.
  • MS/MS Conditions:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Key Steps:
      • Optimization: Directly infuse the this compound standard to determine the optimal precursor ion, fragmentor voltage, and the two most abundant product ions for MRM.
      • Data Acquisition: Monitor the specific MRM transitions for this compound and the internal standard.

The following diagram illustrates the logical workflow for the method development and quantification process:

G Start Start: Method Development Prep Sample Preparation (Solvent Extraction, Filtration) Start->Prep IS Add Internal Standard Prep->IS LC LC Separation (C18 Column, Gradient Elution) IS->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis (Peak Integration, Calibration Curve) MS->Data Quant This compound Quantified Data->Quant

Method Validation

For the method to be reliable for drug development, it must be validated according to guidelines such as ICH Q2(R1) or FDA/EMA bioanalytical method validation [6] [3]. Key parameters include:

  • Linearity & Range: A calibration curve with at least 5 concentrations, demonstrating a coefficient of determination (R²) > 0.99 [3].
  • Accuracy & Precision: Assessed using quality control (QC) samples at low, medium, and high concentrations. Accuracy should be 85-115%, and precision (RSD) < 15% [6].
  • Specificity: The method should distinguish this compound from other matrix components and potentially co-eluting cannabinoids [4].
  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) [4] [6].

Experimental Workflow for a Research Study

To apply this protocol in a research setting, such as quantifying this compound in different cannabis cultivars, you can follow this integrated workflow:

G Sample Sample Collection & Weighing Extract Extract with Methanol (Vortex, Sonicate) Sample->Extract Prep Centrifuge, Filter, Dilute Extract->Prep Inject LC-MS/MS Analysis Prep->Inject Std Prepare Calibration Standards & QCs Std->Inject Integrate Integrate Chromatographic Peaks Inject->Integrate Calc Calculate Concentration Using Linear Regression Integrate->Calc


Critical Considerations for Success

  • Reference Standards: The absolute requirement for accurate quantification is a high-purity, certified this compound reference standard. Its identity and purity are the foundation of your entire method [7].
  • Matrix Effects: Biological samples, plant extracts, and food matrices can suppress or enhance the MS signal. The use of a stable isotope-labelled internal standard for this compound is the most effective way to compensate for this [4] [8].
  • Method Transferability: The LC-MS/MS methods cited are robust and can be transferred between laboratories, as demonstrated by inter-laboratory comparisons [4]. Documenting your parameters meticulously is key to reproducibility.

References

Application Notes: Stability Testing of Cannabidiol (A Model for Minor Cannabinoids)

Author: Smolecule Technical Support Team. Date: February 2026

The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly influences its safety, efficacy, and shelf-life. For cannabinoids, which are often prone to degradation, a systematic stability study is essential for proper pharmaceutical development [1]. These notes outline a protocol for assessing the stability of Cannabidiol (CBD), which can serve as a template for related compounds like cannabidiorcol.

1. Key Stability Factors & Quantitative Degradation Data

Cannabidiol's stability is influenced by multiple environmental factors. The data below, summarizing findings from controlled studies, provides a benchmark for what minor cannabinoids might encounter.

Table 1: Stability Characteristics of Cannabidiol (CBD) Under Various Stress Conditions

Stress Factor Experimental Conditions Key Findings & Degradation Rate Primary Degradation Products Identified

| Temperature [1] [2] | • 5°C (closed vial) • 25°C / 60% RH • 40°C / 75% RH | • Stable for 12 months at 5°C. • t95 (time to 95% potency) = 117 days at 25°C. • Significant degradation in oil solution at 40°C. | Tetrahydrocannabinol (THC), Cannabinol (CBN) [2]. | | Oxidation [1] [3] | • Open vials (air exposure) • Forced oxidative environment | • t95 = 1.77 days in oxidizing environments. • Increased degradation products in open vials vs. closed vials. | Cannabielsoin (CBE), Cannabidiol hydroxyquinone (HU-331), hydroxy-CBE, hydroxy-CBD [3]. | | Light [1] [2] [3] | • UV & Vis light per ICH Q1B • Daylight exposure at 25°C | • Significant photodegradation observed. • The photolytic reaction is oxidative in nature. | Cannabidiol hydroxyquinone (HU-331) [3]. | | Solvent/Matrix [1] [2] | • Ethanol • Sunflower oil • Simulated physiological (aqueous) | • More stable in ethanol than in aqueous medium. • 10% degradation in 24h at 37°C & pH 7.4. • Solid powder is significantly more stable than oil solutions. | Varies by matrix; cyclization to THC and CBN is prominent in oil [2]. |

2. Analytical Method for Stability-Indicating Testing

A high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) is recommended for separating and identifying the API from its degradation products [2] [3].

  • Instrumentation: HPLC system with Diode Array Detector (DAD) and High-Resolution Mass Spectrometer (HR-MS) such as a Q-TOF [3].
  • Column: C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 5 µm particle size) [2] [3].
  • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid [2] [3].
    • Gradient Example: 5% B to 100% B over 10-15 minutes, hold for 2-5 minutes, then re-equilibrate.
  • Detection: UV detection at 210-225 nm and positive ion electrospray ionization (ESI+) for MS [2] [3]. MS data is crucial for identifying unknown degradation products.

The following workflow visualizes the key stages of the stability study, from sample preparation to data analysis:

G start Start Stability Study sp Sample Preparation start->sp ec Define Environmental Conditions sp->ec st Storage & Sampling ec->st Store samples under defined conditions am Analytical Measurement st->am Withdraw samples at predetermined intervals da Data Analysis & Reporting am->da

Stability Testing Workflow

Detailed Experimental Protocols

Protocol 1: Forced Degradation and Long-Term Stability Study

This protocol follows International Conference on Harmonisation (ICH) Q1A(R2) and Q1B guidelines.

1. Sample Preparation

  • API Form: Weigh 5.0 ± 0.1 mg of cannabinoid (e.g., CBD powder) into 2 mL clear glass vials [2].
  • Oil Solution: For a 5 mg/mL solution, add 1 mL of sunflower oil to the powder and dissolve using an ultrasonic bath for 3 minutes [2].
  • Study Design: Prepare samples in duplicate for each condition and time point. Use both open vials (to assess oxidation) and closed vials (sealed with Parafilm) for each condition [2].

2. Storage Conditions & Sampling

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% [2].
  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% [2].
  • Refrigeration: 4°C in the dark (control) [3].
  • Photostability: Expose samples to at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B [2].
  • Sampling Time Points: 0 (initial), 7, 14, 30, 60, 90, 180, 270, and 365 days [2].

3. Analysis and Data Evaluation

  • At each time point, withdraw samples and dilute with methanol to a concentration suitable for HPLC-MS analysis (e.g., 0.5 mg/mL) [2].
  • Analyze samples using the HPLC-MS method described above.
  • Quantify the remaining API and the formation of degradation products using the area normalization method with appropriate weight correction [2].
  • Calculate the percentage of the parent compound remaining and identify major degradation products.

Protocol 2: HPLC-MS Method for Identifying Degradation Products

This protocol uses advanced techniques to characterize unknown impurities.

1. Untargeted Analysis

  • Use Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., TIMS-TOF-MS) for superior separation and identification [3].
  • Perform data-dependent MS/MS analysis to fragment the precursor ions of potential degradants.

2. Identification Strategy

  • Library Matching: Compare accurate mass, retention time, and MS/MS fragments against a library of known cannabinoid standards [3].
  • Structural Elucidation: For unknown compounds:
    • Determine the elemental composition from the accurate mass.
    • Analyze MS/MS fragmentation patterns to propose structures.
    • Classify them based on common pathways (e.g., hydroxy-CBD, dihydroxy-CBD) [3].

The relationships between primary stress factors and the resulting degradation products can be summarized as follows:

G Stress Stress Factors Light Light Stress->Light Heat Heat Stress->Heat Oxygen Oxygen Stress->Oxygen DP1 Cannabidiol Hydroxyquinone (HU-331) Light->DP1  Oxidation DP3 Δ9-THC / CBN Heat->DP3  Cyclization Isomerization Oxygen->DP1 DP2 Cannabielsoin (CBE) Oxygen->DP2  Oxidation DP4 Hydroxy-CBD Dihydroxy-CBD Oxygen->DP4  Oxidation

Stress Factors and Degradation Pathways

Conclusion and Recommendations

Stability testing reveals that cannabinoids like CBD are highly susceptible to temperature, oxygen, and light. To ensure stability:

  • Storage: Store as a solid powder at low temperatures (e.g., 4°C or lower) in inert, sealed containers [1] [2].
  • Formulation: For liquid formulations, use airtight packaging with nitrogen headspace to exclude oxygen and protect from light with opaque materials [3].
  • Shelf-life: Conduct real-time stability studies under intended storage conditions to establish a definitive shelf-life.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Cannabidiorcol Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cannabidiorcol is a minor cannabinoid characterized by a propyl side chain (C3) instead of the more common pentyl chain (C5) found in conventional cannabidiol (CBD). This structural variation is significant as it potentially enhances the compound's metabolic stability and modifies its pharmacological profile while maintaining the non-psychoactive properties characteristic of CBD. Current research indicates that side chain modification represents a promising strategy in cannabinoid-based drug discovery, allowing for fine-tuning of receptor affinity and therapeutic efficacy. The synthesis of this compound and its derivatives addresses the challenge of natural scarcity, as these minor cannabinoids typically occur in Cannabis sativa in quantities too low for practical isolation and study. This document provides detailed synthetic protocols and analytical characterization data to support research and development activities focused on these promising cannabinoid derivatives [1] [2].

The growing interest in non-psychoactive cannabinoids with potential therapeutic applications has accelerated the development of synthetic approaches to these compounds. This compound, with its shorter alkyl chain, represents an attractive target for synthetic optimization due to its potential for improved bioavailability and distinct receptor interaction profile compared to CBD. These Application Notes consolidate recent advances in cannabinoid synthesis methodology, emphasizing practical protocols that can be implemented in standard laboratory settings with standard chemical reagents and equipment [1].

Chemical Synthesis of this compound Derivatives

Synthetic Routes Overview

The synthesis of this compound derivatives leverages several strategic approaches, each with distinct advantages depending on the target derivative. The primary methods include:

  • Friedel-Crafts alkylation of modified resorcinol derivatives with appropriate terpene precursors
  • Metal-free deformylation strategies for introducing structural diversity
  • Schiff base formation at the C3 position for generating derivatives with enhanced antioxidant properties

A significant challenge in cannabinoid synthesis is controlling regioselectivity, as reactions can produce both "normal" and "abnormal" isomers depending on the substitution pattern on the resorcinol ring. Recent methodological advances have improved selectivity through optimized reaction conditions and protective group strategies [3].

Key Synthetic Intermediate: CBD-Aldehyde

The synthesis of 3-formyl-cannabidiol (CBD-aldehyde) serves as a crucial gateway to various this compound derivatives. This intermediate enables further functionalization through its reactive aldehyde group:

Table 1: Synthesis of CBD-aldehyde intermediate

Step Starting Material Reaction Product Yield
1 1-Bromo-3,5-dimethoxybenzene Grignard formation + cross-coupling 1,3-Dimethoxy-5-pentylbenzene Quantitative
2 1,3-Dimethoxy-5-pentylbenzene Selective bromination 2-Bromo-1,5-dimethoxy-3-pentylbenzene >95%
3 Brominated intermediate Grignard reaction with DMF 2,4-Dimethoxy-6-pentylbenzaldehyde 70-85%
4 Methoxy-protected aldehyde Demethylation with AlCl₃ 2,4-Dihydroxy-6-pentylbenzaldehyde 80-90%
5 Aldehyde + terpene Electrophilic aromatic substitution CBD-aldehyde ~45%

The CBD-aldehyde intermediate can be synthesized through a multi-step sequence beginning with commercially available 1-bromo-3,5-dimethoxybenzene. The selective introduction of the formyl group at the C3 position is achieved through a regioselective bromination followed by Grignard formation and reaction with dimethylformamide. Final demethylation and coupling with an appropriate terpene unit yields the key CBD-aldehyde intermediate, which serves as the precursor for various this compound derivatives [4].

Mechanism of Friedel-Crafts Alkylation

The core transformation in cannabinoid synthesis involves Friedel-Crafts alkylation, which proceeds through a carbocation mechanism:

G Start Allylic Alcohol + Resorcinol Acid Acid Catalyst (MsOH, p-TsOH) Start->Acid Intermediate1 Allylic Carbocation Acid->Intermediate1 Activation Intermediate2 Abnormal CBD Isomer (Kinetic) Intermediate1->Intermediate2 Fast Kinetic Control Product Normal CBD Isomer (Thermodynamic) Intermediate1->Product Direct Route Intermediate2->Product Isomerization Thermodynamic Control

This mechanistic pathway illustrates how regioselectivity control can be achieved through careful manipulation of reaction conditions. The kinetic product (abnormal isomer) forms rapidly but can be converted to the more stable thermodynamic product (normal isomer) with extended reaction times. For this compound synthesis, the resorcinol starting material would feature a propyl side chain instead of the pentyl chain used in standard CBD synthesis [3].

Experimental Protocols

Protocol 1: Metal-Free Deformylation for Cannabidiol Synthesis

This protocol describes a sustainable method for converting 3-formyl-cannabinoids to their deformylated analogs, applicable to this compound derivatives [1]:

  • Reagents: 3-Formyl-cannabidiol derivative (1.0 equiv), trimethyl orthoformate (3.0 equiv), p-toluenesulfonic acid (0.2 equiv), anhydrous toluene
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet, heating mantle, TLC plates, silica gel for chromatography

Procedure:

  • Dissolve the 3-formyl-cannabinoid derivative (1.0 mmol) in anhydrous toluene (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
  • Add trimethyl orthoformate (3.0 mmol) followed by p-toluenesulfonic acid (0.2 mmol) under nitrogen atmosphere.
  • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with continuous stirring.
  • Monitor reaction progress by TLC (hexane:ethyl acetate, 4:1) at 30-minute intervals.
  • After complete consumption of the starting material (typically 3-5 hours), cool the reaction mixture to room temperature.
  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
  • Extract the product with ethyl acetate (3 × 15 mL), combine organic layers, and dry over anhydrous magnesium sulfate.
  • Filter and concentrate under reduced pressure to obtain the crude product.
  • Purify by silica gel column chromatography using hexane:ethyl acetate (9:1) as eluent.

Notes:

  • This metal-free approach provides an environmentally friendly alternative to traditional metal-catalyzed deformylation.
  • The method offers excellent functional group tolerance and avoids contamination with toxic metal residues.
  • Typical yields range from 85-95% with high purity suitable for pharmaceutical development.
Protocol 2: Synthesis of Schiff Base Derivatives at C3 Position

This protocol describes the preparation of Schiff base derivatives of this compound, which have demonstrated enhanced antioxidant activity [4]:

  • Reagents: CBD-aldehyde (1.0 equiv), (thio)semicarbazide or aminoguanidine (1.2 equiv), absolute ethanol, glacial acetic acid (catalytic)
  • Equipment: Round-bottom flask, magnetic stirrer, water bath, TLC equipment, recrystallization apparatus

Procedure:

  • Dissolve CBD-aldehyde (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.
  • Add the appropriate (thio)semicarbazide or aminoguanidine derivative (1.2 mmol) to the solution.
  • Add 2-3 drops of glacial acetic acid as a catalytic acid.
  • Heat the reaction mixture at 60°C with continuous stirring for 4-6 hours.
  • Monitor reaction progress by TLC (dichloromethane:methanol, 9:1).
  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
  • Collect the precipitated product by vacuum filtration.
  • Wash the solid with cold ethanol (2 × 5 mL) and dry under vacuum.
  • Recrystallize from hot ethanol to obtain pure Schiff base derivatives.

Notes:

  • The reaction typically proceeds with moderate to good yields (60-80%).
  • Products are characterized by NMR and HRMS to confirm structure and purity.
  • The imine proton in the ¹H NMR spectrum appears as a characteristic singlet between δ 8.26-8.57 ppm.
Protocol 3: Continuous Flow Oxidation to Cannabinoquinones

This protocol describes a continuous flow method for the oxidation of this compound to quinone derivatives, which have shown promising biological activity [5]:

  • Reagents: Cannabidiol derivative (0.1 M solution in THF), molecular oxygen, potassium tert-butoxide (1.2 equiv), benzylamine (for amination step)
  • Equipment: Continuous flow reactor system with gas-liquid mixing, back-pressure regulator, HPLC pumps, temperature control, in-line separator

Procedure:

  • Prepare a 0.1 M solution of the cannabidiol derivative in THF.
  • Dissolve potassium tert-butoxide (1.2 equiv) in the same solution.
  • Set up the continuous flow reactor with two feed streams: (A) cannabinoid/base solution and (B) oxygen gas.
  • Adjust flow rates to maintain a gas-liquid segmented flow pattern with residence time of 2-5 minutes.
  • Maintain system pressure at 5-10 bar and temperature at 25-40°C.
  • For the second step (amination), introduce a third stream of benzylamine (2.0 equiv).
  • Collect the output and evaporate solvents under reduced pressure.
  • Purify the product by recrystallization from appropriate solvent.

Notes:

  • Process Mass Intensity (PMI) is reduced by 97% compared to batch protocols.
  • The method enables safe handling of molecular oxygen and potentially explosive peroxides.
  • The telescoped process provides 98% yield of the final quinone derivative.

Analytical Characterization

Spectroscopic Methods

Comprehensive characterization of synthesized this compound derivatives is essential for confirming structural identity and purity:

Table 2: Analytical Methods for this compound Derivatives

Method Conditions Key Characteristics Applications
¹H NMR (400 MHz) CDCl₃ or DMSO-d₆, TMS ref δ 8.26-8.57 ppm (imine H-C=N); δ 12.77 ppm (phenolic OH); δ 6.20 ppm (aromatic H) Structural confirmation, isomer identification
HPLC C18 column; 0.1% formic acid in ACN; 0.4 mL/min; 228 nm Retention time, peak purity Purity assessment, reaction monitoring
HRMS EI at 70 eV; TOF analyzer Exact mass determination Molecular formula confirmation
MP Hot plate apparatus Sharp melting point Purity indicator
Antioxidant Activity Assessment

The antioxidant potential of synthesized derivatives should be evaluated using standardized assays:

DPPH Radical Scavenging Assay:

  • Prepare test compounds in ethanol at various concentrations (10-100 μM).
  • Mix with 0.1 mM DPPH solution in ethanol.
  • Incubate in dark for 30 minutes at room temperature.
  • Measure absorbance at 517 nm.
  • Calculate % inhibition = [(A_control - A_sample)/A_control] × 100.

FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Prepare FRAP reagent (acetate buffer, TPTZ solution, FeCl₃ solution).
  • Mix test compounds with FRAP reagent and incubate at 37°C for 4 minutes.
  • Measure absorbance at 593 nm.
  • Compare with FeSO₄ standard curve.

LDL Oxidation Inhibition:

  • Isolate human LDL by ultracentrifugation.
  • Treat with test compounds prior to induction of oxidation with Cu²⁺ or AAPH.
  • Monitor conjugated diene formation at 234 nm.
  • Calculate extension of lag phase compared to controls.

Derivatives featuring thiosemicarbazide motifs have demonstrated particularly potent antioxidant activity in these assays, warranting further investigation [4].

Antioxidant Applications and Mechanism of Action

This compound derivatives show significant promise as therapeutic agents, primarily due to their potent antioxidant properties. The resorcinol moiety in the cannabinoid structure is primarily responsible for hydrogen atom or electron transfer to oxidants, while the limonene ring and alkyl chain contribute to the stability of the resulting free radical or semiquinone forms. Introduction of Schiff base pharmacophores (particularly thiosemicarbazide motifs) at the C3 position significantly enhances these inherent antioxidant properties, creating hybrid molecules with superior radical scavenging capabilities [4].

The therapeutic potential of these compounds is particularly relevant for cardiovascular protection, as they have demonstrated ability to inhibit oxidation of low-density lipoprotein (LDL). Oxidized LDL plays a crucial role in the formation and progression of atherosclerotic plaques through activation and dysfunction of endothelial cells and development of macrophage foam cells. This compound derivatives can significantly extend the lag time of conjugated diene formation during LDL oxidation, indicating potential for preventing early stages of atherosclerosis [4].

The molecular mechanisms underlying the biological activity of this compound derivatives involve multiple pathways:

G CBDDerivative This compound Derivative ROS ROS Reduction CBDDerivative->ROS ERStress ER Stress Modulation CBDDerivative->ERStress Inflammation Anti-inflammatory Effects CBDDerivative->Inflammation Receptors Receptor Interactions (PPAR-γ, CB2) CBDDerivative->Receptors Therapeutic Therapeutic Outcomes: - Cardiovascular Protection - Neuroprotection - Anti-cancer Effects ROS->Therapeutic ERStress->Therapeutic Inflammation->Therapeutic Receptors->Therapeutic

Beyond their antioxidant properties, this compound derivatives also show promise as anti-cancer agents. The oxidative stress induced by these compounds in cancer cells leads to disruption of cellular calcium homeostasis, increased production of reactive oxygen species (ROS), endoplasmic reticulum stress, and ultimately cell death. This mechanism is particularly relevant for derivatives that can be oxidized to quinone forms, such as HU-331, which has demonstrated potent antineoplastic activity in vivo through inhibition of topoisomerase II without causing DNA damage [6] [5].

Conclusion

The synthetic methodologies presented in these Application Notes provide robust and reproducible routes to this compound derivatives, addressing the challenge of natural scarcity of these promising compounds. The metal-free deformylation strategy offers an environmentally friendly approach to cannabinoid synthesis, while the Schiff base derivatization at the C3 position enables the generation of compounds with enhanced antioxidant properties. The application of continuous flow technology for oxidation reactions represents a significant advancement in terms of safety, efficiency, and scalability compared to traditional batch methods.

The structural diversity achievable through these synthetic protocols enables thorough structure-activity relationship studies, particularly valuable for optimizing receptor binding profiles and therapeutic efficacy. The pronounced antioxidant activities observed for derivatives featuring thiosemicarbazide motifs highlight the potential of these compounds as therapeutic agents for conditions involving oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Future directions for research include more extensive in vivo validation of the therapeutic potential of these compounds, optimization of their pharmacokinetic properties, and exploration of their effects on additional molecular targets. The synthetic approaches outlined here provide a solid foundation for these further investigations, potentially leading to the development of novel cannabinoid-based therapeutics with improved efficacy and safety profiles.

References

A Framework for CBDC Bioassay Development

Author: Smolecule Technical Support Team. Date: February 2026

Given the absence of specific CBDC protocols, the following framework outlines the critical stages and considerations for developing a robust bioassay, drawing from established practices for complex biopharmaceuticals [1] [2].

1. Define the Mechanism of Action (MoA) The first and most critical step is to define the putative biological activity of CBDC. Your bioassay must be designed to measure a specific, relevant pharmacological effect. For a cannabinoid-like compound, potential MoAs could include:

  • Receptor Binding: Interaction with and modulation of cannabinoid receptors (e.g., CB1, CB2) or other molecular targets.
  • Signal Transduction: Measurement of downstream signaling events, such as cAMP modulation, β-arrestin recruitment, or phosphorylation of key kinases.
  • Gene Expression: Changes in the expression of genes regulated by cannabinoid-sensitive pathways.
  • Functional Cellular Response: Inhibition of pro-inflammatory cytokine release or modulation of calcium flux in relevant cell lines.

2. Select and Optimize the Assay Format Based on the chosen MoA, you can select an appropriate assay format. The table below summarizes common formats used for potency assessment of biologics [2].

Assay Format Typical Readout Potential Application for CBDC
Cell-Based Assay Luminescence, Fluorescence, Colorimetry Measuring a downstream signaling event (e.g., using a reporter gene assay).
Receptor Binding Assay Radioligand, FRET, SPR Quantifying direct binding affinity to CB1 or CB2 receptors.
Flow Cytometry Cell surface marker expression Detecting changes in protein expression on the surface of immune cells.

Key Development Considerations:

  • Cell Line: Use a physiologically relevant cell line that expresses the target receptor. Stability and consistent passage number are crucial [2].
  • Critical Reagents: Source and characterize key reagents like cytokines, antibodies, and assay media early. Their quality and stability directly impact assay robustness [2].
  • Design of Experiments (DoE): Use statistical DoE to optimize multiple parameters simultaneously (e.g., cell density, cytokine concentrations, incubation times) to achieve a robust and sensitive assay [2].

Proposed Experimental Protocol for a CBDC Cell-Based Bioassay

The following protocol is adapted from methods used to generate and analyze tumor-primed cytotoxic cells, demonstrating a detailed approach to cell-based assay development [3]. This can serve as a template for developing your own CBDC assay.

Title: Protocol for a Cell-Based Bioassay to Assess CBDC Functional Potency Objective: To quantify the functional activity of CBDC by measuring its effect on [e.g., cAMP inhibition] in a recombinant cell line.

Materials and Reagents

  • Cell Line: [e.g., CHO-K1 cells stably expressing human CB2 receptor and a cAMP response element (CRE)-driven luciferase reporter].
  • Test Articles: Cannabidiorcol (CBDC) reference standard and test samples.
  • Stimulation Buffer: Assay medium (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a fixed concentration of forskolin.
  • Detection Reagent: Commercially available luciferase assay substrate.
  • Equipment: Laminar flow hood, CO2 incubator, multichannel pipettes, microplate reader capable of luminescence detection.

Methodology

  • Cell Culture and Plating:

    • Maintain the recombinant cell line in growth medium (e.g., Ham's F-12 with 10% FBS, 1% penicillin/streptomycin) at 37°C and 5% CO2.
    • Harvest cells during the logarithmic growth phase. Wash and resuspend them in stimulation buffer.
    • Plate cells into 96-well white-walled, clear-bottom tissue culture plates at a density of ( 1 \times 10^5 ) cells per well in a volume of 90 µL. Incubate for 4-6 hours to allow cell attachment [3].
  • Sample and Standard Preparation:

    • Prepare a serial dilution of the CBDC reference standard in stimulation buffer to create an 8-point concentration curve.
    • Dilute test samples to an appropriate concentration within the linear range of the standard curve.
  • Compound Treatment and Incubation:

    • Add 10 µL of each standard or sample dilution to the designated wells (final assay volume of 100 µL). Include control wells with stimulation buffer only (for background) and forskolin alone (for maximum signal).
    • Gently shake the plate and incubate for 4-6 hours at 37°C and 5% CO2 [3].
  • Signal Detection:

    • Following incubation, equilibrate the plate to room temperature.
    • Add 100 µL of luciferase assay reagent to each well. Protect from light and incubate for 10 minutes.
    • Measure luminescence intensity using a microplate reader.

Data Analysis

  • Subtract the average background luminescence from all well readings.
  • Normalize the data as a percentage of the forskolin-only control (100% signal).
  • Fit the normalized data for the reference standard to a 4-parameter logistic (4-PL) model to generate a sigmoidal dose-response curve.
  • Use this standard curve to interpolate the relative potency of test samples, expressed as half-maximal effective concentration (EC50) or relative potency units [2].

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated with Graphviz, illustrate the core experimental workflow and a generalized cannabinoid signaling pathway that your CBDC bioassay might investigate.

G cluster_workflow CBDC Bioassay Workflow Start Cell Culture & Plating A Sample Prep & Serial Dilution Start->A B Compound Addition & Incubation A->B C Signal Detection (Luminescence) B->C D Data Analysis & Potency Calculation C->D End Result Reporting D->End

G cluster_pathway Generalized Cannabinoid Signaling Pathway CBDC CBDC Receptor Cannabinoid Receptor (CB1/CB2) CBDC->Receptor Binds GProtein Gαi/o Protein Receptor->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC Inhibits cAMP cAMP Levels AC->cAMP Produces PKA PKA Activity cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression) PKA->Response Regulates

Recommendations for Moving Forward

Since direct information on CBDC is limited, here are some concrete steps to advance your bioassay development:

  • Conduct a Literature Review: Perform a deep dive into bioassays for established cannabinoids like CBD and THC. The principles, especially for receptor-binding and cell-based assays, will be directly transferable.
  • Leverage Pathway Analysis Tools: Use software like PathVisio or Cytoscape to map and analyze potential signaling pathways for CBDC, which can help you identify the most relevant and measurable endpoints for your assay [4] [5].
  • Engage with the Scientific Community: Present your challenges at relevant conferences, such as the Bioassays/Potency Assays conference mentioned in the search results, to gain insights from experts who have solved similar problems [2].

References

Comprehensive Clinical Trial Design Framework for Cannabidiol: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannabidiol Clinical Development

Cannabidiol (CBD) has emerged as a promising therapeutic agent with potential applications across multiple disease areas, from neurological disorders to oncology. Unlike the psychoactive cannabinoid Δ9-tetrahydrocannabinol (THC), CBD exhibits negligible psychotropic activity while demonstrating multimodal mechanisms of action that underlie its therapeutic potential. The complex pharmacokinetic profile, diverse formulation considerations, and specific regulatory requirements present unique challenges in clinical trial design for CBD-based therapeutics. Recent data from pipeline analyses indicate that more than 25 companies are currently developing over 50 CBD-based pipeline drugs across various therapeutic areas, highlighting the growing interest in this compound [1].

The developmental landscape for CBD spans from early preclinical investigations to late-phase clinical trials. Understanding the fundamental principles of CBD pharmacology is essential for designing clinically relevant trials. CBD is predominantly eliminated via cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A) and UDP-glucuronosyltransferases (UGT1A9, UGT2B7, and UGT2B17), creating potential for significant drug interactions that must be considered in trial design [2]. Additionally, CBD exhibits low and variable oral bioavailability (6%-23%) due to extensive first-pass metabolism, necessitating careful consideration of administration routes and formulation technologies in clinical development programs [2].

Pharmacokinetic Profiling and Analytical Considerations

Metabolic Pathways and Disposition
  • Primary Metabolism: CBD undergoes hepatic transformation primarily through CYP-mediated oxidation to form 7-hydroxy-CBD (7-OH-CBD), an active metabolite with similar psychoactive properties to the parent compound. Subsequent glucuronidation via UGT enzymes facilitates renal elimination of both parent and metabolite [2].

  • Enzymatic Contributions: Recent physiologically based pharmacokinetic (PBPK) modeling has clarified the fractional contributions of metabolic pathways, indicating a higher contribution from CYPs compared to UGTs for CBD elimination. This modeling approach has proven valuable in predicting CBD exposure across different populations and formulation strategies [2].

  • Population Variability: Significant interindividual variability in CBD pharmacokinetics has been observed, influenced by factors such as genetic polymorphisms in metabolic enzymes, age, hepatic function, and concomitant medications. This variability underscores the importance of therapeutic drug monitoring in clinical trials [2].

Table 1: CBD Pharmacokinetic Parameters Following Different Administration Routes

Administration Route Bioavailability Tmax (h) Half-life (h) Key Metabolites
Oral Solution 6%-23% 2-4 18-32 7-OH-CBD, glucuronides
Oromucosal Spray 13%-35%* 1.5-3 18-32 7-OH-CBD, glucuronides
Intravenous 100% Immediate 18-32 7-OH-CBD, glucuronides
Inhalation 11%-45%* 0.1-0.3 18-32 7-OH-CBD, glucuronides

Estimated values based on similar cannabinoid administration [2]

Drug-Drug Interaction Assessment

CBD exhibits complex interaction potential with concomitant medications due to its metabolism through multiple CYP enzymes and potential to inhibit CYP2C9, CYP2C19, and CYP3A4. Recent investigations have also revealed that the primary metabolite 7-OH-CBD inhibits CYP2C9, CYP2C19, and CYP2D6, extending the interaction potential beyond the parent compound [2]. Clinical trial protocols must incorporate comprehensive DDI assessment strategies, including:

  • Screening Protocols: Pre-study in vitro screening against major CYP enzymes and transporters to identify potential interaction risks.
  • Probe Cocktails: Employing validated probe cocktails (e.g., caffeine for CYP1A2, warfarin for CYP2C9, omeprazole for CYP2C19, midazolam for CYP3A4) to assess metabolic inhibition or induction potential.
  • Therapeutic Drug Monitoring: Implementing TDM for narrow therapeutic index medications when administered with CBD.

Therapeutic Applications and Clinical Trial Designs

Neurological and Psychiatric Indications

The neuroactive properties of CBD have been investigated across multiple neurological and psychiatric conditions. Recent clinical trials have demonstrated particularly promising results in anxiety disorders, with one open-label study showing significant improvement on the Beck Anxiety Inventory (95% CI = [-21.03, -11.40], p < 0.001) and Overall Anxiety Severity and Impairment Scale (95% CI = [-9.79, -6.07], p < 0.001) following four weeks of treatment with a full-spectrum, high-CBD sublingual solution [3]. The anxiolytic effects appeared rapidly, with most patients achieving clinically significant treatment response (≥15% symptom reduction) as early as week 1 [3].

Beyond anxiety, current investigational areas include:

  • Early Psychosis: UCSD is conducting a randomized, double-blind, placebo-controlled trial examining CBD as an adjunct to treatment in early psychosis (ages 16-30), assessing effects on symptoms, neurocognition, inflammation markers, and eating behaviors [4].
  • Autism Spectrum Disorder: Investigators are evaluating CBD for treating severe behavioral problems in children with autism, including aggressive behaviors, self-harm, repetitive behaviors, and hyperactivity [4].
  • Cognitive Enhancement: Interestingly, anxiety treatment with full-spectrum CBD has demonstrated unexpected cognitive improvement, particularly in executive function, suggesting potential nootropic properties worthy of further investigation [3].
Oncology Applications

Preclinical evidence has demonstrated significant antitumor effects of CBD in various cancer models, particularly in triple-negative breast cancer (TNBC). A recent systematic review of 34 studies published between 1998-2025 documented CBD's ability to induce apoptosis, inhibit cell proliferation, suppress metastasis, and modulate the tumor microenvironment through multiple mechanisms [5]. The oncology trial design considerations for CBD include:

  • Mechanistic Foundations: CBD modulates key oncogenic pathways including PI3K/Akt, mTOR, and PPARγ, and interacts with CB1, CB2, and non-cannabinoid receptors. It induces reactive oxygen species (ROS) generation and endoplasmic reticulum stress, disrupting mitochondrial dynamics in cancer cells [5].
  • Combination Strategies: CBD demonstrates synergy with conventional chemotherapeutics. For example, co-administration with doxorubicin reduced TGF-β and PD-L1 expression, reversing chemoresistance in TNBC models [5].
  • Trial Endpoints: Appropriate endpoints include tumor response rates, progression-free survival, and biomarker evaluation (e.g., apoptosis markers, pathway modulation).

Table 2: Active CBD Clinical Trials Across Therapeutic Areas

Therapeutic Area Study Title Phase Sample Size Primary Endpoints Intervention Details
Psychiatry Cannabidiol Versus Placebo as Adjunct in Early Psychosis [4] II 120 Symptom severity, Neurocognition CBD oral solution adjunct to standard care
HIV Neurocognition Cannabis Use, Cognition and Endocannabinoid System in HIV [4] II Not specified Risk-taking, Decision-making THC vs. CBD vs. placebo in HIV+ and HIV- subjects
Autoimmunity Lenabasum for Dermatomyositis, Systemic Scleroderma [1] III Not specified Disease activity, Inflammation markers Oral lenabasum (CB2 agonist)
Multiple Sclerosis BX-1 for Spasticity in Multiple Sclerosis [1] III Not specified Spasticity scores Dronabinol oral solution
Neurology THX-110 for Tourette Syndrome [1] II Not specified Tic severity, Symptom frequency Combination dronabinol and PEA
Inflammatory and Immune-Mediated Conditions

CBD demonstrates potent immunomodulatory properties through its recently discovered role as a lipid mediator class-switching agent. Research has revealed that CBD stimulates the production of specialized pro-resolving mediators (SPMs) while suppressing pro-inflammatory eicosanoid biosynthesis in human macrophages [6]. This novel mechanism involves:

  • Macrophage Polarization: CBD promotes a pro-resolving macrophage phenotype characterized by increased 15-lipoxygenase-1 activity and enhanced production of resolvins, protectins, and maresins [6].
  • Inflammation Resolution: In zymosan-induced murine peritonitis, CBD increased SPMs and 12/15-LOX products while suppressing pro-inflammatory eicosanoid levels in vivo, demonstrating a unique inflammation-resolving strategy distinct from conventional anti-inflammatory approaches [6].
  • Clinical Translation: This mechanism underpins ongoing clinical investigations in conditions like dermatomyositis, systemic scleroderma, cystic fibrosis, and systemic lupus erythematosus [1].

Formulation Strategies and Administration Routes

Comparative Analysis of Delivery Systems

The formulation approach significantly influences CBD bioavailability, onset of action, and therapeutic efficacy. Current clinical development encompasses diverse delivery strategies:

  • Oral Solutions: The FDA-approved Epidiolex represents a successful oral solution formulation, though it faces challenges with first-pass metabolism and variable bioavailability. Recent advances in self-emulsifying drug delivery systems (SEDDS) and lipid-based formulations have demonstrated improved oral absorption [2].
  • Oromucosal Sprays: Sativex (a combination of CBD and THC administered via oromucosal spray) has been approved in multiple countries for multiple sclerosis symptoms. This route bypasses extensive first-pass metabolism, yielding improved bioavailability (13%-35%) compared to oral administration [2].
  • Topical Formulations: For dermatological conditions like epidermolysis bullosa, INM-755 represents a cannabinol topical cream currently in Phase II trials. Topical delivery offers localized effects while minimizing systemic exposure [1].
  • Inhalation Products: Pulmonary delivery provides rapid onset of action but faces challenges in dose standardization and long-term pulmonary safety considerations.
Advanced Delivery Technologies

Innovative formulation approaches are addressing the challenges of CBD delivery:

  • Liposomal Encapsulation: Enhances bioavailability and enables targeted delivery to specific tissues, particularly valuable in oncology applications [7].
  • Microemulsions: Improve solubility and stability while enabling versatile administration routes including oral, topical, and transmucosal delivery [7].
  • Hydrogel Systems: Provide controlled release profiles ideal for chronic conditions requiring sustained CBD exposure, such as epilepsy or anxiety disorders [7].
  • Nanoformulations: Lipid nanoparticles and polymeric nanocarriers enhance brain penetration for neurological indications while potentially reducing dose requirements [5].

Table 3: Formulation Technologies for CBD Delivery

Technology Mechanism Advantages Clinical Stage Representative Product
Lipid-based Nanoemulsions Enhances intestinal lymphatic transport Reduced first-pass metabolism, Improved bioavailability Marketed (Epidiolex) Purified CBD oral solution
Oromucosal Sprays Buccal absorption Bypasses hepatic first-pass, Rapid onset Phase III (Sativex) CBD:THC combination spray
Liposomal Systems Phospholipid vesicle encapsulation Targeted delivery, Sustained release Preclinical/Phase I Various investigational products
Transdermal Patches Passive diffusion through skin Controlled release, Avoids gastrointestinal metabolism Preclinical Experimental formulations
β-cyclodextrin Complexation Molecular inclusion Enhanced solubility, Stability improvement Phase II INM-755 topical cream

Experimental Protocols and Methodologies

In Vitro Mechanism of Action Studies
Protocol 1: Lipid Mediator Class-Switching Assessment in Human Macrophages

Purpose: To evaluate CBD's effects on specialized pro-resolving mediator (SPM) production and pro-inflammatory eicosanoid suppression in human monocyte-derived macrophages (MDM) [6].

Methodology:

  • Differentiate human monocytes to M1- and M2-like macrophages using GM-CSF (50 ng/mL) and M-CSF (100 ng/mL), respectively, over 7 days.
  • Treat MDM with CBD (0.1-10 μM) or vehicle control for 24 hours.
  • Stimulate cells with Staphylococcus aureus α-hemolysin (1 μg/mL) for 4 hours to activate inflammatory responses.
  • Collect supernatants and analyze lipid mediators using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Quantify pro-inflammatory LTs (LTB4, LTC4, LTD4) and SPMs (resolvins D1-D6, protectins, maresins, lipoxins).
  • Perform statistical analysis using one-way ANOVA with post-hoc Tukey test (significance at p < 0.05).

Applications: This protocol is essential for characterizing CBD's novel inflammation-resolving mechanism and supporting indications involving chronic inflammation or immune dysregulation.

Clinical Trial Safety and Efficacy Assessment
Protocol 2: Cognitive Evaluation in Psychiatric Populations

Purpose: To assess CBD's impact on cognitive function in clinical populations, particularly relevant given that cognitive improvement was observed as a secondary outcome in anxiety trials [3].

Methodology:

  • Administer comprehensive neuropsychological battery at baseline and post-treatment (week 4):
    • Executive Function: Trail Making Test B, Stroop Color-Word Test, Verbal Fluency
    • Memory: Hopkins Verbal Learning Test-Revised, Brief Visuospatial Memory Test-Revised
    • Attention: Continuous Performance Test, Digit Span
    • Processing Speed: Trail Making Test A, Symbol Digit Modalities Test
  • Implement standardized administration procedures with trained psychometrists.
  • Calculate reliable change indices to account for practice effects.
  • Correlate cognitive changes with clinical improvement and biomarker data.

Applications: Critical for evaluating potential cognitive benefits in psychiatric and neurological indications, and addressing regulatory concerns about cannabinoid effects on cognition.

The following diagram illustrates the key molecular pathways through which CBD exerts its therapeutic effects:

CBD_Mechanisms CBD Therapeutic Mechanisms cluster_receptors Receptor Interactions cluster_pathways Molecular Pathways cluster_outcomes Functional Outcomes cluster_applications Therapeutic Applications CBD CBD CB2 CB2 Receptor CBD->CB2 TRPV1 TRPV1 Channel CBD->TRPV1 PPARγ PPARγ Receptor CBD->PPARγ Serotonin 5-HT1A Receptor CBD->Serotonin ROS ROS Generation CBD->ROS ER_Stress ER Stress CBD->ER_Stress PI3K PI3K/Akt Inhibition CBD->PI3K MAPK MAPK Inhibition CBD->MAPK SPM SPM Production CBD->SPM Eicosanoid Eicosanoid Suppression CBD->Eicosanoid Neuroprotection Neuroprotection CB2->Neuroprotection Serotonin->Neuroprotection Apoptosis Apoptosis Induction ROS->Apoptosis ER_Stress->Apoptosis Proliferation Proliferation Inhibition PI3K->Proliferation Metastasis Metastasis Suppression MAPK->Metastasis Inflammation Inflammation Resolution SPM->Inflammation Eicosanoid->Inflammation Oncology Oncology Apoptosis->Oncology Proliferation->Oncology Metastasis->Oncology Immunology Immunology Inflammation->Immunology Neurology Neurology Neuroprotection->Neurology Psychiatry Psychiatry Neuroprotection->Psychiatry

Biomarker Identification and Validation
Protocol 3: Lipidomic Profiling for Mechanism of Action Validation

Purpose: To quantify CBD-induced changes in lipid mediator networks that underlie its inflammation-resolving effects [6].

Methodology:

  • Collect plasma/serum samples at baseline and post-treatment in clinical trials.
  • Perform solid-phase extraction to isolate lipid mediators.
  • Conduct targeted LC-MS/MS analysis focusing on:
    • Pro-inflammatory eicosanoids (PGD2, PGE2, LTB4, TXB2)
    • Specialized pro-resolving mediators (RvD1-6, RvE1-3, PD1, MaR1)
    • Endocannabinoids (anandamide, 2-AG)
  • Apply multivariate statistical analysis (PCA, OPLS-DA) to identify biomarker signatures.
  • Correlate lipid mediator changes with clinical outcomes.

Applications: Provides pharmacodynamic biomarkers for dose selection and mechanism validation, particularly valuable for inflammatory conditions.

The following diagram outlines a comprehensive clinical trial workflow incorporating pharmacokinetic and biomarker assessments:

ClinicalTrial CBD Clinical Trial Design Framework cluster_phases Clinical Trial Phases cluster_phase1 cluster_phase2 cluster_phase3 cluster_cross Cross-Cutting Considerations Phase1 Phase I: PK/PD and Safety Phase2 Phase II: Proof of Concept Phase1->Phase2 PK PK Profiling: • Single Ascending Dose • Multiple Ascending Dose • Food Effect Phase1->PK Metabolites Metabolite Identification: • 7-OH-CBD • Glucuronides Phase1->Metabolites DDI Drug Interaction Assessment: • CYP Phenotyping • Transporter Inhibition Phase1->DDI Phase3 Phase III: Confirmatory Phase2->Phase3 Biomarkers Biomarker Validation: • Lipid Mediators • Inflammatory Markers • Imaging Endpoints Phase2->Biomarkers DoseFinding Dose Optimization: • Exposure-Response • Therapeutic Window Phase2->DoseFinding Formulation Formulation Refinement: • Bioavailability • Patient Compliance Phase2->Formulation Endpoints Endpoint Assessment: • Primary Clinical Endpoints • Patient-Reported Outcomes • Quality of Life Measures Phase3->Endpoints Safety Safety Evaluation: • Long-Term Safety • Special Populations • Risk Management Phase3->Safety Submission Regulatory Submission: • NDA/MAA Preparation • Benefit-Risk Assessment Phase3->Submission PKPD Integrated PK/PD Modeling PK->PKPD Biomarkers->PKPD DoseFinding->PKPD Statistics Statistical Analysis Plan Endpoints->Statistics Monitoring Safety Monitoring Safety->Monitoring

Regulatory Considerations and Future Directions

The regulatory landscape for CBD therapeutics continues to evolve as clinical evidence accumulates. Successful development programs must address several key considerations:

  • Product Characterization: Comprehensive profiling of cannabinoid composition, including full-spectrum versus purified products, is essential. Recent clinical evidence suggests that full-spectrum, high-CBD products may yield therapeutic responses at lower doses relative to single extracted compounds, potentially due to synergistic effects of multiple cannabinoids and accompanying terpenoids and flavonoids [3].
  • Dose Optimization: The bell-shaped dose-response curves observed with single compound CBD products necessitate careful dose-finding studies across different indications [3]. Future research should focus on identifying optimal dosing regimens that maximize therapeutic effects while minimizing potential adverse events.
  • Standardization Challenges: Variability in study designs, lack of standardized protocols, and limited clinical validation remain significant hurdles. The field would benefit from consensus guidelines on CBD clinical trial methodologies, particularly regarding biomarker selection, cognitive assessment batteries, and patient-reported outcomes [5].
  • Combination Therapy Strategies: The demonstrated synergy between CBD and conventional therapies, particularly in oncology, supports exploration of combination approaches. Future trials should incorporate rational combination strategies based on strong mechanistic justification [5].

The promising clinical results observed across multiple therapeutic areas, coupled with advancing formulation technologies and improved understanding of CBD's molecular mechanisms, support continued investment in CBD clinical development. Future research directions should prioritize robust Phase III trials, identification of predictive biomarkers, and optimization of personalized treatment approaches to fully realize CBD's therapeutic potential.

References

A Framework for Investigating Cannabidiorcol Stability

Author: Smolecule Technical Support Team. Date: February 2026

Since direct data is unavailable, the first step is to systematically characterize the stability of cannabidiorcol itself. The following workflow, based on standard protocols for similar compounds, outlines this process.

Start Start: CBD-C1 Stability Assessment F1 Form Selection Start->F1 C1 Solid Powder F1->C1 C2 Liquid Formulation (e.g., in oil) F1->C2 F2 Stress Condition Testing C3 Oxidation (Open vial, O₂) F2->C3 C4 Hydrolysis (Controlled humidity) F2->C4 C5 Photolysis (UV/VIS light) F2->C5 C6 Thermal Degradation (Elevated temperature) F2->C6 F3 Analytical Monitoring C7 HPLC-UV/MS Analysis F3->C7 C8 Identify Degradation Products F3->C8 F4 Data Analysis & Solution Design C10 Develop Protective Formulation F4->C10 C1->F2 C2->F2 C3->F3 C4->F3 C5->F3 C6->F3 C9 Establish Degradation Pathways C7->C9 C8->C9 C9->F4

Troubleshooting Guide & FAQs

This section addresses common stability issues, using general cannabinoid data to suggest probable challenges and solutions for this compound.

Frequently Asked Questions

Question Likely Cause & Solution

| Q1: Our CBD-C1 solution in oil is losing potency rapidly. What could be causing this? | Cause: Cannabinoids in oil are more susceptible to oxidative degradation and heat than solid forms [1]. Solution: Test adding antioxidants (e.g., tocopherols). Use inert gas (e.g., nitrogen) to blanket the product during storage. Ensure storage in a cool, dark place. | | Q2: We see new, unknown peaks in our HPLC analysis after a few weeks. What are they? | Cause: These are degradation products. For CBD, the primary degradants are Δ⁹-THC and CBN under acidic and oxidative conditions, respectively [1]. CBD-C1 may have analogous pathways. Solution: Use LC-MS to identify the molecular weight and structure of these impurities. This will help you pinpoint the exact degradation pathway. | | Q3: How can we improve the water solubility and stability of CBD-C1 for oral delivery? | Cause: Like CBD, CBD-C1 is likely a BCS Class II compound with poor water solubility, leading to instability and low bioavailability [2]. Solution: Investigate advanced delivery systems. Phospholipid complexation has been shown to significantly enhance the solubility, stability, and permeability of CBD [2]. |

Experimental Protocols for Stability Testing

Table 1: Protocol for Forced Degradation Studies of this compound

Parameter Details & Conditions
Sample Preparation Prepare samples in duplicate in both solid powder and oil solution forms. Use both open and closed vials to test oxygen sensitivity [1].

| Stress Conditions | Temperature/Humidity: 25°C ± 2°C / 60% RH ± 5% and 40°C ± 2°C / 75% RH ± 5% [1]. Photostability: Expose to at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light [1]. Acid/Base Hydrolysis: Stress with 0.1M HCl and 0.1M NaOH at elevated temperatures (e.g., 60°C) for short durations. | | Time Points | 7, 14, 30, 60, 90, 180, 270, and 365 days for long-term studies [1]. For accelerated studies, use 3 and 6 weeks [3]. | | Analytical Method | HPLC-UV/MS is standard. Use a C18 column with a water/acetonitrile (with 0.1% formic acid) gradient. Monitor at 225 nm and 210 nm [1]. Use MS detection to identify degradants. | | Acceptance Criteria | For a formal shelf-life study, potency should remain within 85–115% of the initial label claim [3]. |

Advanced Formulation Strategies

Once degradation pathways are understood, advanced formulation strategies can be employed. The diagram below illustrates a promising approach based on phospholipid complexation, which has been successfully applied to CBD [2].

Problem CBD-C1 Challenges S1 Poor Water Solubility Problem->S1 S2 Low Permeability Problem->S2 S3 Chemical Instability Problem->S3 Solution Solution: Phospholipid Complex (CBD-C1-PLC) S1->Solution S2->Solution S3->Solution M1 Formulation Method Solution->M1 C1 Solvent Evaporation M1->C1 Outcome Improved Outcomes C1->Outcome R1 ↑ Water Solubility Outcome->R1 R2 ↑ GI Permeability Outcome->R2 R3 ↑ Stability (12-month data possible) Outcome->R3 R4 Controlled Release Outcome->R4

References

Troubleshooting Guide for Cannabinoid Extraction

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common challenges in cannabinoid extraction and their potential solutions, which can serve as a starting point for optimizing your processes [1] [2].

Challenge Likely Causes Potential Solutions
Low Extraction Yield Poor biomass quality, incorrect particle size, suboptimal solvent parameters, inefficient extraction technique [3] [1]. Source verified, high-cannabinoid biomass; grind material for increased surface area; optimize temperature, pressure, and solvent-to-feed ratio [1].
Inconsistent Potency Inaccurate input ratios, variable biomass quality, fluctuating process parameters [3]. Standardize biomass testing and pre-processing; implement automated systems for consistent control over parameters [3] [1].
Poor Extract Purity Co-extraction of chlorophyll, waxes, or lipids; incomplete purification [3] [1]. Use chilled ethanol to reduce chlorophyll; implement winterization to remove fats/waxes; employ filtration or chromatography [3] [1].
Loss of Chemical Complexity High-temperature processing, aggressive purification stripping terpenes, chemovar drift [2]. Use low-temperature extraction; employ post-extraction refinement; optimize parameters to preserve entourage effect [2].

Experimental Protocols & Optimization Data

While specific to CBD, the following data from recent studies provides a quantifiable framework for optimization experiments. You can use this as a reference for designing your own studies on CBDL.

Extraction Protocol: Heat Reflux with Ethanol

This method was optimized using Response Surface Methodology (RSM) [4] [5]:

  • Material Preparation: Dry and powder hemp biomass, then sieve through a 60-mesh screen [4] [5].
  • Single-Factor Experiments: First, investigate the impact of individual parameters:
    • Extraction Temperature: Test a range from 40°C to 80°C [4] [5].
    • Extraction Time: Test a range from 30 to 150 minutes [4] [5].
    • Ethanol Concentration: Test a range from 20% to 100% [4] [5].
    • Liquid-to-Solid Ratio: Test a range from 10:1 to 30:1 mL/g [4] [5].
  • RSM Optimization: Use a design like Box-Behnken to model and optimize the interactive effects of the key factors identified above (e.g., temperature, time, ethanol concentration, liquid-to-solid ratio) to maximize yield [4] [5].
Purification Protocol: Macroporous Resin Enrichment

After extraction, the crude extract can be purified and enriched [4] [5]:

  • Resin Selection: Among several tested (AB-8, D-101, etc.), HPD-100 resin (non-polar) showed high efficiency for CBD, enriching content by 4.2 times with an 83.13% recovery rate [4] [5].
  • Resin Pretreatment: Soak the resin in 95% ethanol overnight, then rinse thoroughly with deionized water until the effluent is clear [4] [5].
  • Static Adsorption/Desorption: Use these tests to evaluate the resin's capacity for your target compound [4] [5].
Optimized Parameters & Outcomes for CBD

The table below summarizes the results from a recent study, providing benchmark values [4] [6] [5].

Parameter Optimized Value / Outcome for CBD
Optimized Extraction Rate 0.26 ± 0.02% [4] [6] [5]
Enrichment Factor (HPD-100 Resin) 4.2 times higher than crude extract [4] [5]
Recovery Rate (HPD-100 Resin) 83.13% [4] [5]
Antioxidant Activity (IC50) DPPH assay: 0.1875 mg/mL; ABTS assay: 2.988 mg/mL [4] [6]

Workflow for Extraction & Purification

The diagram below outlines the core workflow for the extraction and purification process described in the protocols.

Start Start: Hemp Biomass P1 Dry and Powder Biomass Start->P1 P2 Sieved Through 60-Mesh P1->P2 P3 Heat Reflux Extraction (Optimized Parameters) P2->P3 P4 Crude Extract P3->P4 P5 Centrifugation & Membrane Filtration P4->P5 P6 Purification: Macroporous Resin (HPD-100) P5->P6 P7 Enriched Cannabinoid Extract P6->P7 End End: Bioactivity Analysis P7->End

Experimental Workflow for Cannabinoid Extraction and Purification

Suggestions for Future Research

Given the lack of specific data on Cannabidiorcol, you may need to:

  • Adapt General Principles: Systematically apply the troubleshooting and optimization frameworks provided here to your CBDL experiments.
  • Explore Analytical Techniques: The LC-MS method described in one of the studies could be highly relevant for accurately identifying and quantifying CBDL in your extracts [7].
  • Investigate Advanced Modeling: Consider machine learning (ML) approaches for yield prediction, as one study successfully used a random forest model to optimize cannabinoid recovery [8].

References

FAQs & Troubleshooting for Cannabinoid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions researchers encounter during cannabinoid analytical method development and validation.

Q1: What are the core validation parameters per ICH Q2(R1), and what are their typical acceptance criteria? For any analytical method, key parameters must be validated. The table below summarizes these criteria based on assays for CBD and THC, which can be applied to other cannabinoids [1].

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess analyte unequivocally in the presence of other components. No interference from blank; baseline separation of peaks [1].
Accuracy Closeness of measured value to the true value. Recovery of 98–102% [1].
Precision Closeness of agreement between a series of measurements. RSD ≤ 2% for repeatability [1].
Linearity Ability to obtain test results proportional to analyte concentration. Correlation coefficient (R²) > 0.999 [1].
Range Interval between upper and lower levels of analyte that demonstrated acceptable precision, accuracy, and linearity. Confirmed from 25% to 150% of the target concentration (e.g., 10 µg/mL) [1] [2].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Retention time and peak area RSD < 2% when varying flow rate, column temperature, or mobile phase composition [1].
LOD/LOQ Limit of Detection (LOD): Lowest detectable amount. Limit of Quantification (LOQ): Lowest quantifiable amount with acceptable precision and accuracy. LOQ with precision RSD ≤ 5% and accuracy of 90-107% [3].

Q2: My cannabinoid peaks are co-eluting or have poor resolution. How can I improve the separation? Poor resolution often stems from suboptimal chromatographic conditions.

  • Troubleshooting Steps:
    • Modify the Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous phase. A gradual, multi-step gradient elution (e.g., from 70% to 90% organic over 15 minutes) can better resolve complex mixtures than a single isocratic method [2].
    • Adjust Flow Rate and Temperature: Slight changes to the flow rate (e.g., 1.0 to 1.5 mL/min) and column temperature can significantly impact resolution [1].
    • Consider Column Chemistry: While C18 columns are most common [2], trying different C18 brands or stationary phases (e.g., BDS, phenyl-hexyl) can improve separation of structurally similar cannabinoids [1].

Q3: Why is my HPLC-UV signal weak or the peak shape poor? This can be due to several factors related to the sample or the instrument.

  • Troubleshooting Steps:
    • Check Detection Wavelength: Ensure the detector is set to an appropriate wavelength. Cannabinoids are often detected at 214 nm or 220-230 nm [1] [2].
    • Verify Sample Preparation: Ensure the cannabinoid is properly extracted and dissolved. Ultrasound-assisted extraction with Deep Eutectic Solvents (DESs) has emerged as an efficient and eco-friendly option [2].
    • Confirm Sample Compatibility: The sample solvent should be weaker than the mobile phase to avoid peak broadening. For a mobile phase of 75:25 acetonitrile/water, diluting the sample in 50:50 acetonitrile/water is recommended [1].

Experimental Protocols for Method Validation

The following workflows and protocols are adapted from published methods for major cannabinoids and ICH guidelines.

Diagram: HPLC-UV Method Development & Validation Workflow

HPLC-UV Method Development and Validation Workflow cluster_1 Method Development cluster_2 Method Validation (ICH Q2(R1)) Start Start A Select Chromatographic Conditions • C18 Column • Acetonitrile/Water Mobile Phase • UV Detection @ 214nm Start->A B Optimize for Resolution • Adjust Mobile Phase Gradient • Fine-tune Flow Rate & Temperature A->B C Establish Specificity • Verify no interference from blank • Confirm baseline separation B->C D Linearity & Range • Prepare 6-point calibration curve • Verify R² > 0.999 C->D E Accuracy & Precision • Spike recovery tests (3 levels) • Repeatability (RSD ≤ 2%) D->E F Robustness Testing • Vary flow rate ±0.1 mL/min • Vary temperature ±2°C E->F G Final Validated Method F->G End End G->End

Detailed Protocol: RP-HPLC Method for Cannabinoid Assay

This protocol is adapted from a published method for quantifying CBD and THC in hemp oil, which can serve as a template for validating methods for other cannabinoids [1].

  • Instrumentation: HPLC system with UV/Vis or DAD detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm) [1] [2].
    • Mobile Phase: Isocratic elution with Acetonitrile/Water (75:25, v/v) [1]. For complex samples, use a gradient elution starting from 70% acetonitrile to 90% over 15 minutes [2].
    • Flow Rate: 1.5 mL/min [1].
    • Column Temperature: 25°C [1].
    • Detection Wavelength: 214 nm [1].
    • Injection Volume: 10 µL [1].
  • Standard and Sample Preparation:

    • Prepare stock standard solutions (e.g., 100 µg/mL) in acetonitrile [1].
    • Dilute to working concentrations for a calibration curve (e.g., 1-25 µg/mL).
    • For plant or oil samples, use ultrasound-assisted extraction. Weigh ~100 mg of sample, add 10 mL of acetonitrile, and sonicate for 15-30 minutes. Centrifuge and filter the supernatant through a 0.45 µm PTFE membrane filter before injection [2] [3].
  • Validation Procedure:

    • Specificity: Inject a blank solvent and the standard to confirm no interference at the retention time of the target analyte [1].
    • Linearity: Inject at least 5 concentrations of standard in duplicate. Plot peak area vs. concentration and calculate the regression line. The correlation coefficient (R²) should be >0.999 [1].
    • Accuracy (Recovery): Spike a pre-analyzed sample with known quantities of the standard at three levels (e.g., 50%, 100%, 150%). Calculate the percentage recovery of the added standard; values should be between 98-102% [1].
    • Precision:
      • Repeatability: Inject six independent preparations of the same sample (100% concentration) in one day. The relative standard deviation (RSD) of the assay should be ≤ 2% [1].
      • Intermediate Precision: Repeat the assay on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2% [1].

Diagram: Troubleshooting Poor Chromatographic Resolution

Troubleshooting Poor Chromatographic Resolution Start Observed Problem: Poor Resolution A Check Mobile Phase Composition Start->A C Adjust Mobile Phase • Fine-tune organic/aqueous ratio • Switch to Gradient Elution A->C Possible Cause B Insufficient Improvement E Optimize Instrument Parameters • Adjust flow rate (1.0-1.5 mL/min) • Adjust column temperature (± 5°C) B->E Possible Cause C->B D Insufficient Improvement G Evaluate Column • Test columns from different manufacturers • Consider alternative C18 phases D->G Possible Cause E->D F Insufficient Improvement H Resolution Acceptable G->H End Problem Resolved H->End

Key Considerations for Cannabidiorcol Analysis

  • Start with Major Cannabinoid Methods: While literature on this compound is scarce, its chemical structure is similar to more common cannabinoids. The RP-HPLC-UV methods described for CBD and THC are an excellent starting point for developing a this compound assay [1] [2].
  • Prioritize HPLC-UV for Simplicity: For routine quality control of cannabinoids, HPLC-UV is considered the "gold standard" and is featured in many pharmacopeial monographs. It avoids the need for derivatization required by GC methods and is simpler and more cost-effective than LC-MS/MS [2] [4].
  • Focus on Stability: As a minor cannabinoid, the stability of this compound in solution and under various storage conditions should be a key part of method validation. Follow ICH Q1 guidelines for stability testing to establish a retest period or shelf life [5].

References

Cannabidiorcol solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols

Here are detailed methodologies for two of the prominent techniques from recent literature.

Protocol 1: Preparing CBD-Loaded Nanostructured Lipid Carriers (NLCs) via Hot Homogenization [1]

This method aims to create nanoparticles with high encapsulation efficiency and rapid release.

  • 1. Lipid Screening: The first step involves screening lipids for their capacity to solubilize CBD.
    • Solid Lipids: Mix an excess of CBD with candidate solid lipids (e.g., Compritol 888 ATO, Dynasan 118). Heat the mixture 5°C above the lipid's melting point (e.g., 80°C), then cool and observe for precipitation. [1]
    • Liquid Lipids: Add an excess of CBD to candidate oils (e.g., sesame oil, castor oil). Shake for 48 hours, centrifuge, and use HPLC to quantify the dissolved CBD. [1]
  • 2. Preparation of NLCs:
    • Lipid Phase: Melt and mix the selected solid lipid (e.g., 3% w/w) and liquid lipid (e.g., 3% w/w) at 80°C. [1]
    • Aqueous Phase: Dissolve the surfactant (e.g., Tween 80, 4% w/w) in purified water and heat to the same temperature as the lipid phase. [1]
    • Homogenization: Slowly add the aqueous phase to the lipid phase under high-speed stirring to form a primary emulsion. Then, process this pre-emulsion using a high-pressure homogenizer (e.g., 3 cycles at 500 bar) while maintaining the temperature above the lipid's melting point. [1]
    • Cooling: Allow the resulting nanoemulsion to cool at room temperature to form solid NLCs. [1]
  • 3. Characterization: The final NLCs should be characterized for particle size (around 207 nm), polydispersity index (PDI <0.2), zeta potential (around -26 mV), entrapment efficiency ( >99%), and in vitro drug release. [1]

The following workflow diagram summarizes the key stages of this protocol:

G start Start CBD NLC Preparation step1 Lipid Screening • Heat solid lipids with CBD • Shake liquid oils with CBD • Analyze solubility via HPLC start->step1 step2 Prepare Lipid Phase Melt and mix solid & liquid lipids at 80°C step1->step2 step4 High-Pressure Homogenization Combine phases under high-speed stirring Process with homogenizer (e.g., 500 bar, 3 cycles) step2->step4 step3 Prepare Aqueous Phase Dissolve surfactant in heated water step3->step4 step5 Cooling & Solidification Cool emulsion to form solid NLCs step4->step5 step6 Characterization Measure particle size, PDI, zeta potential, entrapment efficiency, and drug release step5->step6 end CBD-Loaded NLCs step6->end

Protocol 2: Forming a CBD-Phospholipid Complex (CBD-PLC) via Solvent Evaporation [2]

This technique modifies the drug's properties by complexing it with phospholipids to improve hydrophilicity and permeability.

  • 1. Complex Formation: Dissolve CBD and the selected phospholipid (e.g., with high phosphatidylcholine content) in a common, volatile organic solvent (e.g., ethanol) in a defined molar ratio. The mixture is subjected to reflux under constant stirring for several hours to facilitate complex formation. [2]
  • 2. Solvent Evaporation: The solvent is completely evaporated under reduced pressure using a rotary evaporator until a thin, solid film is obtained. [2]
  • 3. Drying and Collection: The resulting film is further dried in a vacuum oven to remove any residual solvent. The dried complex is then scraped off, ground into a fine powder, and passed through a sieve to ensure uniform particle size. [2]
  • 4. Characterization: The complex is characterized for particle size (targeting ~194 nm), dissolution profile, and apparent permeability using models like Caco-2 cell monolayers. [2]

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in CBD formulation development.

Problem Possible Cause Solution & Tips
Low Drug Loading / Encapsulation Efficiency Poor solubility of CBD in the selected lipid blend. [1] Conduct thorough pre-formulation solubility screening of CBD in various solid and liquid lipids. [1]
Poor Stability / Drug Expulsion / Recrystallization Polymorphic transition of lipids (in NLCs/SLNs); thermodynamic instability of amorphous form (in ASDs). [1] [3] (For NLCs) Use a blend of solid and liquid lipids to create a less perfect crystal lattice. [1] (For ASDs) Optimize the type and ratio of polymer to inhibit recrystallization. [3]
Low Dissolution Rate or Permeability The formulation does not adequately enhance the hydrophilicity or interaction with biological membranes. Consider switching to or incorporating permeability-enhancing strategies like phospholipid complexation, which has shown a >30% increase in apparent permeability. [2]
Chemical Degradation of CBD Exposure to light, heat, oxygen, or acidic/basic conditions during processing or storage. [4] Use light-resistant containers, incorporate antioxidants, optimize processing temperatures, and use lipid-based systems which can offer protective encapsulation. [4] [5]

Frequently Asked Questions (FAQs)

Why is CBD's solubility such a major challenge? CBD is a highly lipophilic molecule with extremely poor water solubility (reportedly 0.1–10 µg/mL) and undergoes extensive first-pass metabolism. These properties are the primary reasons for its low and variable oral bioavailability, which is estimated to be around 6%. [6] [4] [3]

What are the key factors to consider when selecting a formulation strategy? The choice depends on your target product profile. Consider:

  • Desired Bioavailability: Lipid-based systems can enhance bioavailability via lymphatic transport, bypassing first-pass metabolism. [5]
  • Stability Requirements: Amorphous systems risk recrystallization, while lipids can protect against degradation. [5] [3]
  • Scalability and Route of Administration: Techniques like hot-melt extrusion and high-pressure homogenization are more easily scalable than solvent-based methods. [3]

Are there any regulatory advantages to certain techniques? Lipid-based excipients are often considered "Generally Recognized as Safe" (GRAS) and mimic the body's natural digestive process, which can facilitate regulatory approval. Generic versions of lipid-based formulations may also face fewer regulatory hurdles. [5]

References

Improving Cannabidiorcol purification efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Optimization of Purification Methods

The core of improving purification efficiency lies in systematically optimizing each step of the process, from the initial extraction to the final isolation of CBD.

Goal Recommended Method Key Parameters & Outcomes Experimental Protocol

| Extraction | Ethanol Percolation [1] | Superior to maceration: 80.1% CBD recovery vs. 63.5% [1]. | 1. Pack decarboxylated hemp biomass in a percolator. 2. Continuously pass 95% ethanol through the biomass. 3. Collect the eluent (menstruum). | | Extraction | Heat Reflux with RSM [2] | Optimized conditions via Response Surface Methodology (RSM): Higher predictability and yield [2]. | 1. Perform single-factor tests (temp, time, ethanol %, solid/liquid ratio). 2. Use RSM (e.g., Box-Behnken Design) to model interactions. 3. Validate model with predicted optimal conditions. | | Enrichment | Macroporous Resin Chromatography [2] | HPD-100 resin: 4.2x CBD enrichment from crude extract, 83.13% recovery [2]. | 1. Pre-treat resin (soak in ethanol, rinse). 2. Load filtered crude extract. 3. Wash with water to remove impurities. 4. Elute CBD with 95% ethanol. 5. Concentrate eluent under reduced pressure. | | Final Purification | Preparative HPLC [3] | Batch process: From crude extract, obtain ~137 mg CBD at ~97% purity and 95% recovery [3]. | 1. Use C18 column (e.g., Eurospher II 250x20 mm). 2. Employ ethanol/water gradient (pre-mixed solvents recommended). 3. Perform volume overload study to determine max sample load. 4. Collect fractions based on a defined time window (e.g., 5.50-9.50 min). |

The following workflow outlines the complete CBD purification and optimization pathway:

Start Start: Hemp Biomass Extract Extraction Start->Extract Enrich Enrichment Extract->Enrich O1 Method: Ethanol Percolation Outcome: 80.1% Recovery Extract->O1 P1 Purify Final Purification Enrich->Purify O2 Method: HPD-100 Resin Outcome: 4.2x Enrichment Enrich->O2 P2 End End: Pure CBD Purify->End O3 Method: Prep-HPLC w/ Fractionation Outcome: 97% Purity Purify->O3 P3 P1 Optimization Path P2 Optimization Path P3 Optimization Path

Troubleshooting Common Purification Issues

Here are solutions to frequently encountered problems in CBD purification:

Problem Possible Cause Solution
Low CBD Recovery Inefficient extraction technique. Switch from maceration to percolation with 95% ethanol [1].

| Low Final Purity | Co-elution of impurities; poor fractionation. | 1. Use preparative HPLC with a defined fractionation window (e.g., collect from 5.5 to 9.5 min) [3]. 2. For resin, optimize the wash step to remove impurities before eluting CBD [2]. | | Poor Column Separation | Sample overload on preparative column. | Conduct a volume overload study. For a 250x20 mm C18 column, 4000 µL was optimal; 5000 µL caused poor separation [3]. | | Inconsistent Purity vs. Yield | Overly broad fraction collection window. | Adjust the pooling of fractions. Fraction 7-13 gave >97% purity, while Fraction 5-14 gave higher yield but lower purity. Balance based on goal [3]. | | Uncertain CBD Origin | Impurity profile matches unexpected source (natural vs. synthetic). | Use HPLC to profile impurities. CBDV, CBDB, CBDH, CBDP indicate natural origin. abn-CBD, dialkylated olivetol indicate synthetic origin [4]. |

Detailed Experimental Protocols

For the key methods referenced in the tables, here are the detailed step-by-step protocols.

1. Optimized Heat Reflux Extraction with RSM [2] This method is ideal for achieving a high and predictable extraction yield.

  • Step 1 – Single-Factor Experiments: Systematically test the impact of extraction temperature (40-80°C), time (30-150 min), ethanol concentration (20-100%), liquid-to-solid ratio (10-30 mL/g), and number of extraction cycles (1-5).
  • Step 2 – Experimental Design: Use a Box-Behnken Design (BBD) within Response Surface Methodology (RSM). Select the most influential factors from Step 1 (e.g., temperature, time, ethanol concentration, liquid-to-solid ratio) as independent variables and the CBD extraction rate as the response.
  • Step 3 – Analysis & Validation: Analyze the experimental data with software (e.g., Design-Expert) to build a predictive model and find the optimal parameter values. Conduct a confirmation experiment under these optimal conditions to validate the model's accuracy.

2. Macroporous Resin Enrichment Procedure [2] This procedure effectively concentrates CBD from a crude extract.

  • Step 1 – Resin Pretreatment: Soak the selected macroporous resin (e.g., HPD-100) in 95% ethanol overnight. Rinse thoroughly with deionized water until the effluent is clear and odorless.
  • Step 2 – Static Adsorption & Desorption Tests: To select the best resin, weigh 0.3 g of various pre-treated resins into containers. Add 10 mL of the CBD crude extract solution to each. After adsorption, desorb with 10 mL of 95% ethanol. Analyze the solutions to determine the resin with the highest adsorption capacity and desorption ratio.
  • Step 3 – Enrichment Process: Load the filtered crude extract onto a column packed with the optimal resin. After loading, wash the column with deionized water to remove water-soluble impurities. Elute the target CBD compound using 95% ethanol. Collect the eluent and concentrate it under reduced pressure to obtain the enriched CBD extract.

3. Preparative HPLC Purification & Fractionation [3] This is the definitive step for achieving high-purity CBD.

  • Step 1 – System Setup: Use a preparative HPLC system with a C18 column (e.g., Eurospher II 100-15, 250 x 20 mm), a high-pressure pump capable of 25 mL/min, and a fraction collector.
  • Step 2 – Method Transfer & Overload Study: Transfer an analytical HPLC method to the preparative scale. Conduct a volume overload study by injecting increasing volumes of sample (e.g., 200 µL to 5000 µL) to find the maximum load before peak resolution deteriorates significantly.
  • Step 3 – Fractionation & Pooling: Inject the optimized sample volume. Use a detector to trigger an automatic fraction collector. Collect fractions across the entire CBD peak. Analyze each fraction analytically (e.g., by HPLC-UV) for CBD content and purity. Pool fractions that meet the desired purity threshold (e.g., >97%). Note that pooling a narrower range of fractions increases purity but may slightly reduce total yield.

The field of CBD purification is advancing rapidly. Machine learning is now being applied to optimize extraction conditions and predict yields [5], while novel solid dispersion techniques like Vacuum Compression Molding (VCM) are being explored to enhance the solubility and dissolution rate of final CBD products, which can impact downstream formulation [6].

References

Cannabidiorcol storage conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data & Storage Conditions

The table below summarizes quantitative data on CBD degradation under various storage conditions, which should inform your storage protocols.

CBD Form Storage Condition Duration CBD Remaining Key Findings
Solid Powder [1] 25°C ± 2°C / 60% RH ± 5% (closed vial) 12 months ~100% Highly stable formulation; minimal degradation [1].
Solid Powder [1] 40°C ± 2°C / 75% RH ± 5% (closed vial) 12 months ~100% Highly stable even under accelerated conditions [1].
Sunflower Oil Solution [1] 25°C ± 2°C / 60% RH ± 5% (closed vial) 12 months ~85% Significant degradation occurs over time in oil matrix [1].
Sunflower Oil Solution [1] 40°C ± 2°C / 75% RH ± 5% (closed vial) 12 months ~70% Higher temperature accelerates degradation in oil [1].
E-Liquid Formulations [2] 4°C (in the dark) 30 days >95% (avg.) Best condition for short-term storage of e-liquids [2].
E-Liquid Formulations [2] Room Temperature (in the dark) 30 days ~95% (avg.) Slight degradation, but generally stable [2].
E-Liquid Formulations [2] 37°C (in the dark) 30 days ~80% (avg.) Significant thermal degradation; not recommended [2].
E-Liquid Formulations [2] Room Temperature (with light exposure) 30 days ~85% (avg.) Light has a significant detrimental effect on stability [2].
Ethanol Solution [3] 4°C (refrigerator) 12 months >90% Recommended to guarantee a shelf life of over a year [3].
Ethanol Solution [3] Room Temperature ~4 months <90% Solutions remain stable for less than 4 months at RT [3].

Experimental Protocols for Stability Studies

For researchers designing their own stability studies, here are methodologies adapted from the cited literature.

Protocol 1: Long-Term Stability Testing for Solid and Oil Forms

This protocol is based on ICH guidelines and is suitable for comprehensive shelf-life determination [1].

  • 1. Sample Preparation:

    • Solid Powder: Precisely weigh (e.g., 5.0 ± 0.1 mg) CBD powder into 2 mL clear glass vials [1].
    • Oil Solution: Add a precise volume of oil (e.g., 1 mL) to the solid powder in the vial. Use an ultrasonic bath to dissolve the CBD completely (e.g., 3 minutes at 35 kHz) [1].
    • Prepare samples in duplicate for each condition. Prepare two sets: one with open vials to study the impact of oxygen and one with closed vials (screw caps sealed with Parafilm) to study stability in isolation [1].
  • 2. Storage Conditions:

    • Place samples in stability chambers in the dark under controlled conditions [1]:
      • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5%
      • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5%
  • 3. Sampling and Analysis:

    • Withdraw samples at predefined time points (e.g., 7, 14, 30, 60, 90, 180, 270, and 365 days) [1].
    • After exposure, store samples at -50°C until analysis to halt degradation [1].
    • For HPLC Analysis:
      • Solid Powder: Dilute directly in methanol to a standard concentration (e.g., 0.5 mg/mL) [1].
      • Oil Solution: Perform a multi-step dilution. First, dilute the oil sample 100-fold with methanol, treat in an ultrasonic bath to ensure homogeneity, and then perform a further 10-fold dilution with methanol. The final homogenous solution can be injected into the LC-MS system [1].
    • Use a validated HPLC or LC-UV-MS method for quantification. The percentage of CBD remaining is calculated by comparing the peak area of the stored sample with a reference standard that was not exposed to stress conditions [1].
Protocol 2: Accelerated Thermal and Photo-Stability Testing

This protocol is useful for rapid screening of formulation stability, especially for liquid forms [2].

  • 1. Sample Preparation: Prepare your CBD formulation (e.g., e-liquid, oil, or solution) in standard vials.
  • 2. Storage Conditions:
    • Thermal Stability: Store samples in the dark at different temperatures (e.g., 4°C, Room Temperature, and 37°C) for a set period (e.g., 30 days) [2].
    • Photo-Stability: Store samples at room temperature. For each time point, prepare two identical samples: one wrapped in aluminum foil (dark control) and another exposed to natural day/night light conditions [2].
  • 3. Sampling and Analysis: Analyze all samples at the end of the test period using HPLC. Compare the CBD concentration in stressed samples against the dark controls stored at 4°C to determine the percentage degradation caused by heat and light [2].

The following workflow diagram summarizes the key steps of a typical CBD stability study.

CBD_Stability_Workflow cluster_Key Key Considerations Start Start CBD Stability Study Formulation Select CBD Formulation Start->Formulation PrepSolid Weigh Powder into Vials Conditions Conditions PrepSolid->Conditions PrepLiquid Dissolve in Solvent/Oil & Sonicate PrepLiquid->Conditions Formulation->PrepSolid Solid Form Formulation->PrepLiquid Liquid Form Storage Store in Stability Chambers (in the dark) Conditions->Storage Define ICH Conditions 25°C/60% RH & 40°C/75% RH Analysis Sample Preparation & Analysis Storage->Analysis Withdraw at Time Points Results Compare Peak Area to Reference Standard Analysis->Results HPLC/LC-MS Quantification End End Results->End Determine Shelf-life k1 Test in Open & Closed Vials k2 Prepare Duplicate Samples k3 Include Photo-stability Tests

Frequently Asked Questions (FAQs)

Q1: Why is the formulation of CBD so critical for its stability? A1: The chemical stability of CBD is highly dependent on its matrix. Solid powder is the most stable form, showing almost no degradation over a year, even at 40°C [1]. Once dissolved, the solvent plays a major role. Oil solutions are less stable than solid powder but more stable than aqueous solutions [3]. E-liquids and other formulations are particularly susceptible to degradation from heat and light [2].

Q2: What are the primary degradation products of CBD I should look for in my HPLC analysis? A2: Under oxidative and light-induced stress, CBD can degrade into several compounds. The main products to monitor are Δ9-tetrahydrocannabinol (Δ9-THC) and cannabinol (CBN) [1] [3]. Your analytical method should be able to separate and identify these compounds.

Q3: What is the best practice for storing a concentrated CBD stock solution for daily use in the lab? A3: For a stock solution in ethanol, storage in a refrigerator (4°C) is recommended to guarantee a shelf life of over a year [3]. The solution should be kept in a tightly sealed, amber vial to minimize exposure to oxygen and light. For even longer-term storage, consider freezing aliquots.

References

Troubleshooting Cannabidiorcol bioassay interference

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Identifying Interference

Interference in bioassays refers to the effect of any substance present in the sample that alters the correct value for your analyte [1]. For a novel compound like CBD-C, anticipating the sources of interference is the first step.

The table below outlines common interference types and how they might manifest in a CBD-C assay:

Interference Type Description Potential Signs in a CBD-C Assay
Matrix Effects [1] Components of the biological sample (e.g., plasma, serum) affect the assay. Lack of parallelism in dilution experiments; inconsistent recovery rates.
Cross-Reactivity [1] The assay's antibody or receptor binds to a molecule structurally similar to CBD-C (e.g., other cannabinoids). Overestimation of CBD-C concentration; false positive results.
Drug-Target Complex Dissociation [1] In target engagement assays, complexes between CBD-C and its target dissociate during the assay steps. Underestimation of free or active CBD-C; inaccurate pharmacokinetic data.
Endogenous Antibodies [1] Human Anti-Animal Antibodies (HAAA) or other antibodies in the sample can cross-link or block reagents. Inconsistent or non-reproducible results between runs or sample donors.

A Systematic Troubleshooting Workflow

When you encounter unexpected results, follow this logical pathway to diagnose the issue. This workflow is a generalized version of the process described in the search results [1].

G Start Unexpected Assay Result Step1 Test for Parallelism (Dilutional Linearity) Start->Step1 Step2 Spiked Recovery Experiment Step1->Step2 Non-linear Step3 Investigate Cross-Reactivity Step1->Step3 Linear NotResolved Interference Persists Step1->NotResolved  All checks pass Step4 Review Sample Handling Step2->Step4 Poor Recovery Step5 Optimize Assay Conditions Step3->Step5 Cross-reactivity suspected Step4->Step5 Resolved Interference Resolved Step5->Resolved

Step 1: Test for Parallelism

This checks for matrix effects [1].

  • Protocol: Serially dilute a sample with a high concentration of CBD-C using the intended assay buffer (not the matrix itself). Also, prepare a standard curve of pure CBD-C in buffer.
  • Interpretation: If the diluted sample curve is not parallel to the standard curve, significant matrix interference is present. The sample may require dilution, though this reduces sensitivity.
Step 2: Perform a Spiked Recovery Experiment

This quantifies interference and checks accuracy [1].

  • Protocol:
    • Split a patient or test sample into two aliquots.
    • Spike a known amount of pure CBD-C standard into one aliquot.
    • Measure the CBD-C concentration in both the spiked and unspiked samples.
  • Calculation: % Recovery = ( [Spiked] - [Unspiked] ) / Theoretical Spike Concentration * 100%
  • Interpretation: Recovery outside the 80-120% range (acceptance criteria vary) indicates interference.
Step 3: Investigate Cross-Reactivity

This is critical for CBD-C due to potential similarity to other cannabinoids [1].

  • Protocol: Run the assay with a panel of structurally related compounds (e.g., CBD, CBN, THC, etc.) at physiologically relevant concentrations.
  • Interpretation: Significant signal generation from related compounds indicates antibody/receptor cross-reactivity. This may require sourcing more specific reagents.
Step 4: Review Sample Handling
  • Protocol: Document and standardize sample collection tubes, anticoagulants, freeze-thaw cycles, and storage conditions. Test if altering these factors changes the assay result.
Step 5: Optimize Assay Conditions

If the above steps pinpoint an issue, explore these mitigations [1]:

  • Minimize Contact Time: Using a flow-through system or shorter incubation times can favor specific high-affinity binding (CBD-C to its target) over lower-affinity interfering interactions.
  • Change Reagents: Use a monoclonal (vs. polyclonal) capture antibody for higher specificity. Add blocking agents (e.g., non-specific IgG, serum) to the buffer to sequester interfering substances.
  • Employ Advanced Platforms: Consider miniaturized, automated platforms (e.g., Gyrolab) which use microfluidics to reduce matrix effects, minimize reagent use, and improve reproducibility [1].

Key Experimental Parameters to Document

Maintain a detailed log of the parameters below for every assay development and troubleshooting experiment. This data is invaluable for identifying patterns and root causes.

Parameter Category Specific Variables to Record
Sample Information Matrix type (plasma, serum), donor/source, collection tube, freeze-thaw cycles.
Assay Reagents Antibody source/clone (e.g., monoclonal/polyclonal), lot numbers, concentrations.
Procedure Incubation times and temperatures, wash stringency, sample and reagent volumes.
Instrument & Data Plate reader/analyzer model, raw data, curve-fitting model, calculated concentrations.

Frequently Asked Questions

  • How can we reduce matrix interference without losing sensitivity? The most common method is sample dilution, but this lowers sensitivity. A more effective strategy is to use a platform that minimizes contact time between sample reagents and the matrix, which reduces low-affinity interactions while preserving the high-affinity signal from your target analyte [1].

  • What is the most straightforward way to improve assay specificity? Carefully select your detection antibodies. Using a monoclonal antibody for the capture step can significantly improve specificity because it recognizes a single, unique epitope on the CBD-C molecule [1].

  • Our reagent costs are very high during development. How can we manage this? Adopt a miniaturized assay format. Scaling down to a nanoliter-volume system can reduce consumption of both your precious CBD-C standard and expensive antibodies by over 95%, allowing for more extensive experimentation with the same amount of material [1].

References

FAQ: Cannabidiorcol Reference Standard Qualification

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about qualifying a cannabinoid reference standard.

Q: What are the key parameters to qualify a cannabinoid reference standard?

A: The qualification of a chemical reference standard ensures its identity, purity, and composition are well-characterized for use in analytical testing [1]. The specific parameters required depend on the standard's intended use. The table below summarizes the common qualification parameters:

Parameter Purpose Typical Methods (Examples)
Identity To confirm the chemical structure is as purported. HPLC with reference standard comparison, Mass Spectrometry (MS), NMR [1].
Assay/Potency To determine the main component's content, expressed as a percentage. HPLC-UV, often using area percent or relative response factors [1].
Organic Impurities To identify and quantify related substances and degradation products. HPLC-UV, HPLC-MS. Quantification can be by area percent or, more accurately, using relative response factors for key impurities [1].
Water Content To determine moisture levels, as water affects purity calculations. Karl Fischer (KF) Titration [1].
Residual Solvents To quantify leftover solvents from the synthesis or purification process. Gas Chromatography (GC), often following USP <467> [1].
Inorganic Impurities To measure the content of heavy metals or other ashable residues. Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Loss on Drying [1].

Q: What is the difference between a compendial and a non-compendial (secondary) standard?

A: For a novel compound like cannabidiorcol, which is not yet listed in major pharmacopoeias, you would be working with a non-compendial (or "secondary") standard [1]. This means your laboratory is responsible for the full characterization and qualification of the material, following the principles outlined by regulatory bodies like the ICH and FDA [1].

Q: How should I handle and store my reference standard?

A: Proper storage is critical to maintain a reference standard's purity over time. The material should be stored in a tightly sealed container, protected from light. For compounds susceptible to hydrolysis, storage in a desiccator is recommended. The purity of volatile standards can change if solvents evaporate, so monitoring stability under the intended storage conditions is required [1].

Q: My HPLC-UV results for purity are inconsistent. What could be wrong?

A: Inconsistencies in purity analysis can stem from several issues. Here is a troubleshooting workflow to help diagnose common problems:

Start Inconsistent HPLC Purity Results Prep Check Standard Preparation Start->Prep Inst Check Instrument Performance Start->Inst Sample Check Sample Integrity Start->Sample Method Review Method Parameters Start->Method Prep_Acc Use calibrated balance/ volumetric glassware Prep->Prep_Acc Prep_Diss Ensure complete dissolution Prep->Prep_Diss Prep_Stab Check standard stability in solution Prep->Prep_Stab Inst_Col Check column performance/age Inst->Inst_Col Inst_Det Verify detector wavelength accuracy Inst->Inst_Det Inst_SST Perform system suitability test Inst->Inst_SST Sample_Deg Assess for sample decomposition Sample->Sample_Deg Sample_Imp Check for new unknown impurities Sample->Sample_Imp Sample_Hyg Assess hygroscopicity/ moisture uptake Sample->Sample_Hyg Method_Sel Confirm specificity (resolution ≥1.3) Method->Method_Sel Method_RRF Use relative response factors for impurities Method->Method_RRF Method_Cal Verify calibration curve linearity (R²≥0.99) Method->Method_Cal

Experimental Protocol for Qualification

The following provides a detailed methodology for key qualification experiments, adapted from general cannabinoid analysis [2] [3] [1].

1. HPLC-UV Method for Assay and Related Substances

This is a common technique for determining the main component's potency and quantifying impurities.

  • Instrument: High-Performance Liquid Chromatograph with UV/Vis Detector.
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) [2].
  • Mobile Phase: Acetonitrile and water mixtures are common. Example: 75% acetonitrile and 25% water (v/v), delivered isocratically [2].
  • Flow Rate: 1.5 mL/min [2].
  • Detection Wavelength: 214 nm is effective for cannabinoids [2].
  • Column Temperature: 25°C [2].
  • Injection Volume: 10 µL [2].

2. System Suitability Test

Before analysis, the method's performance must be verified. A system suitability test is required, often using a resolution solution. For cannabinoids, this ensures critical peak pairs (like CBD and THC) are separated with a minimum resolution of 1.3 [4].

3. Method Verification/Validation

Prior to use for regulatory compliance testing, the laboratory must perform a method verification to demonstrate it can meet performance specifications [3]. Key validation parameters include [1] [3]:

  • Accuracy: Demonstrated through spike recovery experiments (e.g., 80-120% recovery for cannabinoids) [3].
  • Precision: Measured through repeatability (multiple injections of the same preparation) and intermediate precision (different days, analysts).
  • Linearity & Range: A minimum of five calibration standards (not including zero) should be used. The Coefficient of Determination (r²) should be greater than or equal to 0.99 [3].
  • Specificity: The method must be able to distinguish this compound from any impurities.
  • Limit of Detection (LOD) & Quantification (LOQ): These must be determined for all analytes [3].

Important Note on Sourcing and Regulation

  • Certified Reference Materials (CRMs): For quantitative analysis, you should use certified reference materials from a reputable supplier where possible. These standards come with a certificate of analysis stating their purity and uncertainty [3].
  • Regulatory Context: In the United States, the FDA regulates products containing cannabis-derived compounds. The agency emphasizes that the quality of reference standards is critical for reaching scientifically valid results in support of drug applications [1] [5].

References

Cannabidiorcol vs cannabidiol biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Biological Activity at a Glance

Property Cannabidiol (CBD) Cannabidiorcol (CBD-C1)
Chemical Structure Di-pentyl (C5) side chain Mono-butyl (C1) side chain
Receptor Pharmacology Complex polypharmacology; acts as a negative allosteric modulator of CB1 [1] [2], antagonist/inverse agonist of GPR55 [2], and agonist of 5-HT1A and TRPV1 [3] [2]. Not well-characterized. Preliminary data suggests potential CB1 antagonism or low-efficacy partial agonism, but robust experimental confirmation is lacking.

| Key Molecular Targets | • CB1 & CB2 (allosteric/modulatory) [1] [2] • 5-HT1A (agonist) [3] [2] • TRPV1 (agonist) [3] • GPR55 (antagonist) [2] • FAAH enzyme (inhibitor) [2] | Insufficient data. Target engagement is inferred from structural similarity to CBD and requires empirical validation. | | Therapeutic Potential (Based on Preclinical/Clinical Data) | Substantial evidence for: • Anticonvulsant (Epidiolex for epilepsy) [4] [1] • Anxiolytic [4] [2] • Antipsychotic [4] • Anti-inflammatory & Neuroprotective [4] [5] | Minimal direct evidence. Predicted based on structural analogy; specific efficacy, potency, and therapeutic index are unknown. | | Quantitative Data (e.g., IC50, Ki) | Available in public literature for multiple targets (e.g., Ki values for receptor binding) [6]. | Extremely scarce. Publicly available quantitative binding affinities or functional potencies are lacking. |

Proposed Experimental Protocol for Comparison

To systematically compare CBD and CBD-C1, the following experimental workflow is recommended. This protocol will generate the missing comparative data.

Start Start: Comparative Analysis of CBD and CBD-C1 PC In Vitro Profiling (Polypharmacology) Start->PC SC Signaling Studies (Bias & Efficacy) Start->SC ADME ADME & Physicochemical Properties Start->ADME InVivo In Vivo Efficacy & Safety PC->InVivo SC->InVivo ADME->InVivo

Phase 1: In Vitro Profiling (Polypharmacology)

  • Objective: Identify and quantify interactions with a broad panel of molecular targets.
  • Methodology:
    • Binding Assays: Conduct competitive displacement assays using cell membranes expressing human CB1, CB2, GPR55, 5-HT1A, and TRPV1 receptors with radiolabeled or fluorescent reference ligands to determine Ki values [6].
    • Functional Assays: Use GTPγS binding, cAMP accumulation, or β-arrestin recruitment assays in engineered cell lines to determine if the compounds are agonists, antagonists, or inverse agonists, and to measure their efficacy (Emax) and potency (EC50/IC50) [7] [6].
    • Enzyme Inhibition: Assess inhibition of metabolic enzymes like FAAH using fluorometric or chromatographic methods to monitor substrate turnover [2].

Phase 2: Signaling Studies (Bias & Efficacy)

  • Objective: Determine if the compounds exhibit biased signaling at specific receptors.
  • Methodology: Utilize BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) platforms in live cells to simultaneously measure activation of different signaling pathways (e.g., G protein vs. β-arrestin) downstream of a single receptor, such as CB1 [7].

Phase 3: ADME & Physicochemical Properties

  • Objective: Compare pharmacokinetic and drug-like properties.
  • Methodology:
    • Solubility & Permeability: Use shake-flask method for solubility and Caco-2 or PAMPA assays for permeability.
    • Metabolic Stability: Incubate compounds with human liver microsomes or hepatocytes and measure parent compound depletion over time.
    • CYP Inhibition: Investigate potential for drug-drug interactions by testing inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9) [1] [7].

Phase 4: In Vivo Efficacy & Safety

  • Objective: Validate therapeutic potential and identify any unique effects.
  • Methodology:
    • Animal Models: Employ established models relevant to the targets identified in Phase 1 (e.g., rodent models of epilepsy, anxiety, or pain) [4] [5].
    • Dose-Response: Administer both compounds at multiple doses to compare efficacy and potency in vivo.
    • Behavioral Observation: Closely monitor for side effects, including assessments of motor coordination (e.g., rotarod) and catalepsy.

Known Signaling Pathways of CBD

The following diagram maps the complex polypharmacology of CBD, which serves as a reference for investigating CBD-C1.

cluster_ECS Endocannabinoid System (ECS) cluster_Other Other Key Targets CBD CBD CB1 CB1 Receptor CBD->CB1 Negative Allosteric Modulator CB2 CB2 Receptor CBD->CB2 Antagonist FAAH FAAH Enzyme CBD->FAAH Inhibitor HT1A 5-HT1A Serotonin Receptor CBD->HT1A Agonist TRPV1 TRPV1 Ion Channel CBD->TRPV1 Agonist GPR55 GPR55 Receptor CBD->GPR55 Antagonist Effects Observed Effects: • Anticonvulsant • Anxiolytic • Antipsychotic • Anti-inflammatory • Neuroprotective CB1->Effects AEA ↑ Anandamide (AEA) FAAH->AEA Degradation AEA->Effects HT1A->Effects TRPV1->Effects GPR55->Effects

Research Implications and Future Directions

The critical data gap for this compound presents a significant opportunity for primary research. The proposed experimental protocol provides a roadmap to determine if the shorter side chain of CBD-C1 leads to:

  • A Distinct Pharmacology: It may have a completely different target profile, potentially lacking activity at some of CBD's key targets while engaging novel ones.
  • An Improved Therapeutic Window: It could separate the therapeutic effects (e.g., anticonvulsant) from the undesired side effects of CBD, which can include interactions with other medications [1] [7].
  • A "Cleaner" Profile: It might be a more selective ligand, reducing the risk of off-target effects and complex drug-drug interactions that are a consideration with the highly pleiotropic CBD [3].

References

Cannabidiorcol potency relative to other cannabinoids

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Primary Cannabinoids: THC vs. CBD

Feature THC (Δ9-Tetrahydrocannabinol) CBD (Cannabidiol)
Psychoactivity Produces a "high" [1] [2] [3] Non-psychoactive (does not produce a "high") [1] [2] [3]
Primary Receptors Binds directly to CB1 receptors in the brain [2] [3] Does not bind directly to CB1; modulates receptor activity and interacts with other targets (e.g., TRPV1, 5-HT1A) [4] [2]
Molecular Formula C₂₁H₃₀O₂ [1] [3] C₂₁H₃₀O₂ [1] [3]
FDA-Approved Uses Dronabinol, Nabilone (nausea, appetite) [1] [2] Epidiolex (for certain seizure disorders) [1] [4] [2]
Common Research Applications Pain, muscle spasticity, low appetite, insomnia [1] [3] Anxiety, inflammation, nerve pain, seizures, psychosis [1] [2] [3]
Common Side Effects Impaired memory, coordination issues, increased heart rate, anxiety/paranoia at high doses [1] [2] [3] Drowsiness, diarrhea, changes in appetite, potential drug interactions [1] [2] [5]

Experimental Protocol for Cannabinoid Administration

For researchers, the methodology for administering cannabinoids is critical. The following workflow details a protocol for vaporizing and analyzing cannabinoids like CBD and THC, adapted from a peer-reviewed study [6]. This exemplifies the precision required in cannabinoid research.

The diagram below outlines the experimental workflow for vaporizing and analyzing cannabinoids.

G Start Study Preparation A Load purified cannabinoids onto liquid pad in vaporizer Start->A B Evaporate ethanol carrier at 100°C for 30 seconds A->B C Vaporize at 210-230°C into balloon apparatus B->C D Participant inhales vapor with standardized breath-hold C->D E Collect blood samples at predefined intervals D->E F Analyze plasma concentrations using HPLC/MS E->F End Data Analysis: PK/PD Modeling F->End

Key Experimental Details:

  • Drug Preparation: Purified cannabinoids (>98%) are dissolved in ethanol and loaded onto a liquid pad in a controlled vaporizer (e.g., Volcano Medic) [6] [7].
  • Vaporization: The device is typically set to a temperature between 210°C and 230°C to efficiently vaporize cannabinoids without combustion [6] [7].
  • Quantitative Analysis: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is used to determine precise plasma concentrations of the cannabinoids and their metabolites [6] [7].

References

Cannabidiorcol therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

Current Research Status of Cannabidiorcol

The table below summarizes the available information on this compound and contrasts it with the more established research on other cannabinoids.

Aspect This compound (CBD-C1) Well-Studied Cannabinoids (e.g., CBD, CBG)
Research Scope Limited to early, preclinical studies; "significantly understudied" [1]. Extensive; numerous human clinical trials, systematic reviews, and meta-analyses exist [2] [3] [4].
Reported Bioactivities Primarily antifungal potential from in-silico (computer modeling) studies [1]. Broad: analgesia [3] [4], anti-inflammatory [2], neuroprotection [2], anti-cancer properties [2] [5], and antibiotic enhancement [5].
Mechanism of Action Proposed to bind fungal cell membranes and destabilize cell walls [1]. Molecular targets in humans are unknown. Multiple well-documented targets (e.g., 5-HT1A, TRPV1 receptors, Nav1.8 sodium channel) [6] [4].
Therapeutic Index Data No experimental data available. Quantitative data available from clinical trials (e.g., effective doses, safety margins) [3] [7].
Key Evidence Molecular docking simulations against fungal proteins [1]. Randomized controlled trials (RCTs), observational studies, and in vivo models [2] [3].

Known Experimental Data and Protocols

The most detailed information on this compound comes from a single 2025 computational study that screened it for potential antifungal activity [1]. The methodology and findings are summarized below.

  • Experimental Aim: To identify potential antifungal agents from Cannabis sativa-derived compounds by screening them against eight specific fungal protein targets critical for fungal survival and pathogenicity [1].
  • Methodology: The researchers used molecular docking and molecular dynamics (MD) simulations. This is a computational approach that predicts how strongly a small molecule (like a cannabinoid) will bind to a protein target. The binding affinity is measured in kcal/mol, where a more negative value indicates a stronger and more favorable binding [1].
  • Key Findings for this compound: The study reported that this compound, along with other cannabinoids and stilbenoids, was screened. However, the specific binding affinity values for this compound with each protein target were not highlighted in the available summary. The ligands with the highest binding affinities in the study were Cannabistilbene I and others, suggesting that this compound's performance was likely moderate or less notable in this specific screening context [1].

The following diagram illustrates the workflow of this computational study:

G Start Start: Identify Fungal Protein Targets Step1 Select Cannabis-Derived Compounds Start->Step1 Step2 Molecular Docking (Predict Binding) Step1->Step2 Step3 Molecular Dynamics (Simulate Interaction) Step2->Step3 Step4 ADMET Analysis (Pharmacokinetics) Step3->Step4 Step5 Identify High-Affinity Candidates Step4->Step5 End Conclusion: Candidates for Experimental Validation Step5->End

Research Directions and Conclusions

The extreme scarcity of data on this compound means that a definitive therapeutic index comparison cannot be made. Your guide would need to explicitly state that this compound is in the earliest stages of investigation.

  • Focus on Established Cannabinoids: For a meaningful comparative guide, it would be more feasible to focus on cannabinoids with robust research pipelines, such as CBD, CBG, or THCV, for which comparative data on efficacy, dosing, and safety is emerging [2] [4] [5].
  • Next Steps for this compound: Future research must first establish a baseline through in vitro (cell-based) and in vivo (animal) studies to confirm the antifungal activity suggested by computational models and to explore other potential therapeutic areas. These studies are prerequisites to any determination of its therapeutic index.

References

Cannabidiorcol metabolic stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cannabidiorcol at a Glance

This compound (CBD-C1) is a minor phytocannabinoid, but specific data on its metabolic stability is absent from the searched literature. The table below summarizes its basic information.

Property Description for this compound (CBD-C1)
IUPAC Name Not specified in available literature
Chemical Structure Cannabidiol (CBD) analog with a methyl group at the C4' position of the resorcinyl ring [1].
Molecular Formula Not specified in available literature
Known Pharmacological Activity Not well-characterized; inference from structure suggests potential interaction with cannabinoid and ion channel receptors [1].
Reported Metabolic Stability No specific data available.

Proposed Experimental Protocols for Comparison

To conduct a metabolic stability comparison, the following established protocols from studies on CBD and other cannabinoids can be adopted.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes [2] [3]

This assay evaluates the intrinsic metabolic clearance of a compound.

  • Objective: To determine the in vitro half-life and intrinsic clearance of this compound compared to CBD and other analogs.
  • Test Compounds: this compound, CBD, Cannabidivarin (CBDV).
  • Reagents & Equipment:
    • Pooled human or mouse liver microsomes (HLM/MLM)
    • NADPH-regenerating system
    • Potassium phosphate buffer (pH 7.4)
    • Water bath or incubator at 37°C
    • LC-MS/MS system for analysis
  • Procedure:
    • Incubation: Prepare incubation mixtures containing microsomal protein, buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.
    • Initiate Reaction: Start the reaction by adding the NADPH-regenerating system.
    • Sample Collection: Withdraw aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with an organic solvent like acetonitrile.
    • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to determine the parent compound's remaining concentration over time.
    • Data Calculation: Plot the natural logarithm of the compound concentration versus time. The slope is used to calculate the in vitro half-life, and subsequently, the intrinsic clearance.
Protocol 2: Metabolite Identification using Recombinant CYP Enzymes [2] [3]

This protocol identifies which specific cytochrome P450 (CYP) enzymes are responsible for metabolizing the compound.

  • Objective: To identify the primary cytochrome P450 (CYP) enzymes involved in the metabolism of this compound and to characterize its major metabolites.
  • Test Compounds: this compound, CBD.
  • Reagents & Equipment:
    • Human recombinant CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
    • NADPH-regenerating system
    • LC-MS/MS or GC-MS system
  • Procedure:
    • Individual Incubations: Incubate the test compound with individual human recombinant CYP enzymes and NADPH.
    • Sample Preparation: After incubation, extract metabolites with a solvent like n-hexane.
    • Metabolite Profiling: Analyze the extracts using LC-MS/MS or GC-MS. Compare the metabolite profiles from each CYP enzyme to identify which ones are most active in generating the major metabolites.
    • Structural Elucidation: Use mass spectrometry fragmentation patterns to tentatively identify the structures of the metabolites (e.g., hydroxylated, carboxylated).

Metabolic Pathways of CBD and Its Relevance

While data for this compound is lacking, the well-documented metabolism of its parent compound, Cannabidiol (CBD), provides a useful reference. The following diagram illustrates the primary metabolic pathways of CBD, which are likely shared or similar for this compound.

CBD_Metabolism Primary Metabolic Pathways of Cannabidiol (CBD) CBD CBD 7-OH-CBD 7-OH-CBD (Active Metabolite) CBD->7-OH-CBD  Allylic Hydroxylation Other Metabolites Other Metabolites (e.g., Decarbonylated) CBD->Other Metabolites e.g., via CYP3A4 CYP2C19_CYP2C9 CYP2C19 / CYP2C9 CYP3A4 CYP3A4 7-OH-CBD->CYP2C19_CYP2C9  Primary Formation 7-COOH-CBD 7-COOH-CBD (Inactive Metabolite) 7-COOH-CBD->CYP3A4 Other Metabolites->CYP3A4 7-OH-CCBD 7-OH-CCBD 7-OH-CCBD->7-COOH-CBD  Further Oxidation

Key metabolites and enzymes based on CBD research include [4] [3] [5]:

  • 7-Hydroxy-CBD (7-OH-CBD): A major active metabolite formed primarily by CYP2C19 and CYP2C9.
  • 7-Carboxy-CBD (7-COOH-CBD): A major inactive metabolite formed from 7-OH-CBD by CYP3A4.
  • Decarbonylated Metabolites: Novel metabolites identified as being formed specifically by CYP3A4.

Key Insights for Researchers

Based on the available literature, here are the critical points to guide your research on this compound:

  • A Direct Comparative Guide is Not Yet Possible: The current body of scientific literature does not contain the experimental data required to objectively compare the metabolic stability of this compound with other cannabinoids.
  • Structural Analogy is a Starting Point: this compound's structure suggests its metabolism may be similar to CBD and Cannabidivarin (CBDV). You can hypothesize that it will be a substrate for the same CYP enzymes (particularly CYP2C19, CYP2C9, and CYP3A4), but this requires experimental validation [1].
  • Focus on Foundational Studies: The immediate research need is to first establish this compound's basic metabolic profile using the protocols outlined above, before meaningful comparisons can be made.

References

Cannabidiorcol entourage effect contribution

Author: Smolecule Technical Support Team. Date: February 2026

The Entourage Effect: Mechanisms &研究方法

The "entourage effect" describes the phenomenon where the combination of cannabis compounds produces a synergistic or modulatory effect that is greater than the sum of the effects of the individual compounds alone [1] [2]. The pharmacological interactions behind it can be broken down as follows.

G cluster_pharmacodynamics Pharmacodynamic Interactions cluster_pharmacokinetics Pharmacokinetic Interactions Entourage Effect Entourage Effect PD1 Synergistic Effect (e.g., Enhanced therapeutic outcome) Entourage Effect->PD1 PD2 Antagonistic Effect (e.g., CBD reducing THC anxiety) Entourage Effect->PD2 PD3 Additive Effect (Sum of individual effects) Entourage Effect->PD3 PK1 Enzyme Inhibition (e.g., CYP450) Entourage Effect->PK1 PK2 Bioenhancement (e.g., Increased absorption) Entourage Effect->PK2 PK3 Altered Drug Distribution Entourage Effect->PK3

The interactions generally fall into two categories [3]:

  • Pharmacodynamic Interactions: These affect the biological effects of the compounds. This includes synergy (a potentiated effect greater than the sum of its parts), antagonism (where one compound dampens the effect of another, such as CBD reducing THC-induced anxiety), and simple additive effects.
  • Pharmacokinetic Interactions: These affect the absorption, distribution, metabolism, and excretion (ADME) of the compounds. A key mechanism is the inhibition of cytochrome P450 (CYP450) liver enzymes by cannabinoids like CBD and THC, which can alter the blood levels of other drugs [4] [5].

Key Experimental Models & Protocols

To investigate these interactions, researchers employ a range of pre-clinical and clinical models. The following workflow outlines a typical progression from in vitro studies to human trials.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) cluster_clinical Clinical Studies (Human) Start Hypothesis Formulation A Cell-Based Assays (e.g., Receptor binding, enzyme activity in hepatocytes) Start->A B Molecular Targets (CYP450 inhibition, receptor activation) A->B C Behavioral & Efficacy Studies (e.g., seizure, pain, anxiety models) B->C D Double-Blind, Placebo-Controlled Crossover Trials (Standardized dosing) C->D Data Analysis & Conclusion Data Analysis & Conclusion D->Data Analysis & Conclusion

Here are detailed methodologies for key experiments cited in the search results:

Study Focus Experimental Protocol Description Key Measurements & Controls
Enzyme Induction (in vitro) [5] Cultured human hepatocytes are treated with specific concentrations of a cannabinoid (e.g., CBD, THC) over multiple days. Concentrations are adjusted to account for depletion and mimic pharmacologically relevant plasma levels. Measurements: mRNA expression and enzymatic activity of major CYP enzymes (e.g., CYP3A4, CYP1A2). Controls: Vehicle control; positive control like rifampin for CYP3A4 induction.
Drug Interaction (in vivo) [4] A single oral dose of a cannabinoid is co-administered with a cocktail of specific probe drugs for CYP enzymes (e.g., midazolam for CYP3A4). Plasma concentrations of the probe drugs are monitored over time. Measurements: Pharmacokinetic parameters (AUC, Cmax, clearance) of the probe drugs with and without the cannabinoid. Controls: Probe drug administered alone.
THC + Terpene (Clinical) [6] A double-blinded, placebo-controlled crossover study. Participants vaporize specific doses of THC alone, a terpene (d-limonene) alone, and their combinations. The Foltin paced puffing procedure can standardize inhalation. Measurements: Subjective ratings of anxiety, paranoia, and nervousness using validated scales. Controls: Placebo (distilled water); isolated compound administration.

Quantitative Data on Known Interactions

While data on cannabidiorcol is absent, the following table summarizes quantitative findings for other cannabinoids and terpenes, which can serve as a reference for the types of data your guide may aim to present.

Compound Combination Observed Interaction (Quantitative Data) Study Type
CBD + THC CBD moderates THC's psychoactive effects, reducing anxiety and paranoia [1] [2]. Human & Animal Studies
THC + d-Limonene (Terpene) 30 mg THC + 15 mg d-limonene significantly reduced self-reported anxiety and paranoia compared to 30 mg THC alone [6]. Human Clinical Trial
CBD + CYP3A4 Substrates A single 640 mg oral dose of CBD inhibited the clearance of oral midazolam (a CYP3A4 probe) by 56% [5]. Human Clinical Study
Full-Spectrum vs. Isolate Full-spectrum extracts demonstrated a wider therapeutic window and greater efficacy for inflammation and pain than CBD isolate in a pre-clinical model [7]. In Vivo (Animal)

A Path Forward for Your Research

Given the current lack of direct data on this compound, here are concrete suggestions for how you might proceed with your comparison guide:

  • Acknowledge the Data Gap Directly: A scientifically rigorous guide should clearly state that research on this compound is nascent or non-existent, distinguishing established science from frontier research.
  • Focus on Established Compounds: Structure your guide around the well-documented interactions between major cannabinoids (THC, CBD, CBG, CBN) and terpenes, using the methodologies and data summarized above.
  • Propose a Research Framework: Dedicate a section to the experimental protocols (like those in the table above) that would be necessary to properly characterize a minor cannabinoid like this compound. This would be highly valuable for your target audience of researchers.
  • Monitor Emerging Sources: Continue to search specialized scientific databases like PubMed, Scopus, and Web of Science for primary research articles on "this compound," "CBD-C1," and "cannabinoid esters."

References

×

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

258.161979940 Da

Monoisotopic Mass

258.161979940 Da

Heavy Atom Count

19

Appearance

Assay:≥97%A solution in methyl acetate

UNII

259WR5E2RF

Wikipedia

Cannabidiorcol

Dates

Last modified: 04-14-2024

Explore Compound Types